Prmt5-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H24N4O |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
6-[4-[(1S)-1-phenylethoxy]phenyl]-4-(1,2,3,6-tetrahydropyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H24N4O/c1-17(18-5-3-2-4-6-18)30-21-9-7-19(8-10-21)23-15-22-24(20-11-13-26-14-12-20)27-16-28-25(22)29-23/h2-11,15-17,26H,12-14H2,1H3,(H,27,28,29)/t17-/m0/s1 |
Clé InChI |
VLMCQFYFLOLDQX-KRWDZBQOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Prmt5-IN-19: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prmt5-IN-19, also identified as compound 41, is a potent, selective, and orally bioavailable non-nucleoside inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular effects. This compound occupies the S-adenosyl-L-methionine (SAM) binding pocket of PRMT5, effectively blocking its methyltransferase activity. This inhibition leads to a reduction in symmetric arginine dimethylation of downstream targets, resulting in cell cycle arrest and apoptosis in various cancer cell lines. Preclinical studies in xenograft models have demonstrated significant tumor growth inhibition with good pharmacokinetic properties and tolerability.
Core Mechanism of Action
This compound functions as a competitive inhibitor of PRMT5, a type II protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2] The overexpression of PRMT5 has been implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][2]
The primary mechanism of this compound involves its direct binding to the SAM-binding pocket within the catalytic domain of PRMT5.[3][4] This occupation of the SAM pocket prevents the binding of the methyl donor, S-adenosyl-L-methionine, thereby inhibiting the transfer of methyl groups to arginine residues on substrate proteins.[3][4] The inhibition of PRMT5's enzymatic activity leads to a global reduction in symmetric dimethylarginine (sDMA) levels on both histone and non-histone proteins. This disruption of protein methylation patterns interferes with key cellular signaling pathways, ultimately leading to anti-proliferative effects and the induction of apoptosis in cancer cells.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Biochemical Potency of this compound [3][4]
| Assay Type | Target | IC50 (nM) |
| Radioactive Biochemical Assay | PRMT5 | 23.9 |
| AlphaLISA Assay | PRMT5 | 47 |
Table 2: Selectivity of this compound against other Methyltransferases [3]
| Methyltransferase | IC50 (µM) |
| PRMT1 | >50 |
| PRMT4 | >50 |
| EZH2 | >50 |
| NSD2 | >50 |
| MLL1 | >50 |
| MLL4 | >50 |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) |
| A-375 | Melanoma | 1.36 |
| CHL-1 | Melanoma | 1.08 |
| SNU-423 | Hepatocellular Carcinoma | 2.87 |
| SNU-449 | Hepatocellular Carcinoma | 3.45 |
| MDA-MB-231 | Breast Cancer | 2.15 |
| MDA-MB-453 | Breast Cancer | 1.98 |
| MV-4-11 | Acute Myeloid Leukemia | 1.23 |
| MOLM13 | Acute Myeloid Leukemia | 1.17 |
Experimental Protocols
Biochemical Assays
Radioactive Biochemical Assay: The inhibitory activity of this compound on PRMT5 was determined using a trichloroacetic acid (TCA) precipitation assay. The reaction mixture contained recombinant human PRMT5/MEP50 complex, histone H4 peptide as a substrate, and S-adenosyl-L-[methyl-³H]-methionine as the methyl donor in assay buffer. The reaction was initiated by the addition of the enzyme and incubated at 30°C. The reaction was stopped by the addition of TCA, and the precipitated proteins were captured on a filter plate. The radioactivity incorporated into the histone H4 peptide was measured using a liquid scintillation counter. IC50 values were calculated from the dose-response curves.
AlphaLISA Assay: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology was used as a non-radioactive method to measure PRMT5 activity. The assay was performed in a 384-well plate containing PRMT5/MEP50, biotinylated histone H4 peptide, and S-adenosyl-L-methionine. After incubation, a detection mixture containing AlphaLISA acceptor beads conjugated to an anti-symmetrically dimethylated arginine antibody and streptavidin-coated donor beads were added. In the presence of PRMT5 activity, the biotinylated and methylated peptide brings the donor and acceptor beads into proximity, resulting in a chemiluminescent signal. The signal was measured on an EnVision plate reader. IC50 values were determined from dose-response curves.
Cellular Assays
Cell Proliferation Assay: Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound for 4-5 days. Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was recorded using a plate reader, and IC50 values were calculated from the dose-response curves.
Apoptosis Assay: A375 cells were treated with this compound at different concentrations for 48 hours. The cells were then harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
Western Blot for Symmetric Dimethylarginine: A375 cells were treated with this compound for 48 hours. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for symmetric dimethylarginine (sDMA). After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
A375 Xenograft Model: Female BALB/c nude mice were subcutaneously inoculated with A375 melanoma cells. When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at a dose of 75 mg/kg/day for 19 days.[3] Tumor volume and body weight were measured regularly throughout the study. At the end of the study, the tumors were excised and weighed.
Signaling Pathways and Cellular Consequences
The inhibition of PRMT5 by this compound has pleiotropic effects on cellular signaling. PRMT5 is known to methylate various proteins involved in critical cellular processes. By inhibiting this activity, this compound can modulate these pathways to induce an anti-tumor response.
Key Downstream Effects:
-
Transcriptional Regulation: PRMT5-mediated methylation of histones (e.g., H4R3, H3R8) is generally associated with transcriptional repression.[3] Inhibition of PRMT5 can lead to the derepression of tumor suppressor genes.
-
RNA Splicing: PRMT5 methylates spliceosomal proteins, such as Sm proteins. Disruption of this process can lead to aberrant splicing of critical transcripts, including those involved in cell cycle progression and survival.
-
Cell Cycle Control: PRMT5 can methylate and regulate the activity of proteins involved in cell cycle checkpoints, such as E2F1.[3] Inhibition of PRMT5 can lead to cell cycle arrest.
-
Apoptosis Induction: By altering the expression of pro- and anti-apoptotic genes through both transcriptional and post-transcriptional mechanisms, this compound treatment leads to the induction of programmed cell death.[3][4]
Conclusion
This compound is a highly potent and selective inhibitor of PRMT5 with demonstrated anti-cancer activity in both in vitro and in vivo models. Its mechanism of action, centered on the competitive inhibition of the SAM-binding pocket, leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis. The comprehensive data presented in this guide underscore the potential of this compound as a valuable research tool and a promising candidate for further therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Aided Design, Synthesis, and Biological Evaluation of Potent and Selective Non-Nucleoside Inhibitors Targeting Protein Arginine Methyltransferase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Prmt5-IN-19: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and chemical synthesis of Prmt5-IN-19, a potent and selective non-nucleoside inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document provides a comprehensive overview of the experimental protocols, quantitative data, and the underlying biological pathways, serving as a critical resource for professionals in the field of drug discovery and development.
Introduction to PRMT5 and its Role in Disease
Protein Arginine Methyltransferase 5 (PRMT5) is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a vital role in a multitude of cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various diseases, most notably cancer, where its overexpression is often associated with tumor progression and poor prognosis.[3][4] This has positioned PRMT5 as a compelling therapeutic target for the development of novel anti-cancer agents.
Discovery of this compound (Compound 41)
This compound, also identified as compound 41, was discovered through a structure-aided drug design approach.[5][6] This potent and selective non-nucleoside inhibitor of PRMT5 was developed to occupy the S-adenosyl-L-methionine (SAM) binding pocket of the enzyme, thereby blocking its methyltransferase activity.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and cellular effects.
Table 1: In Vitro Inhibitory Activity of this compound [5]
| Assay Type | IC₅₀ (nM) |
| Radioactive Biochemical Assay | 23.9 |
| AlphaLISA Assay | 47 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [5]
| Cell Line | Cancer Type | IC₅₀ (μM) |
| A375 | Melanoma | 1.36 |
| CHL-1 | Melanoma | 1.08 |
| SNU-423 | Hepatocellular Carcinoma | 2.55 |
| SNU-449 | Hepatocellular Carcinoma | 3.45 |
| MDA-MB-231 | Breast Cancer | 2.87 |
| MDA-MB-453 | Breast Cancer | 2.15 |
| MV-4-11 | Acute Myeloid Leukemia | 1.98 |
| MOLM13 | Acute Myeloid Leukemia | 2.33 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the PRMT5 signaling pathway, the discovery workflow for this compound, and its chemical synthesis route.
Caption: PRMT5 Signaling Pathway and Point of Inhibition by this compound.
References
- 1. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Aided Design, Synthesis, and Biological Evaluation of Potent and Selective Non-Nucleoside Inhibitors Targeting Protein Arginine Methyltransferase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Prmt5-IN-19: An In-depth Technical Guide to a Potent and Selective PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in a multitude of cellular processes that are frequently dysregulated in cancer. Prmt5-IN-19 is a potent, selective, and orally active non-nucleoside inhibitor of PRMT5. This technical guide provides a comprehensive overview of this compound, its target protein PRMT5, and the methodologies used for its characterization. It is intended to serve as a valuable resource for researchers and drug development professionals in the field of epigenetics and cancer therapy.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating numerous cellular functions, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2][3] PRMT5 is often overexpressed in a variety of cancers, including lymphoma, breast cancer, lung cancer, and glioblastoma, making it an attractive target for therapeutic intervention.[4]
Biochemical Function and Substrates
PRMT5, in complex with its binding partner MEP50 (Methylosome Protein 50), catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the arginine residues of its substrates.[2] Key substrates of PRMT5 include:
-
Histones: PRMT5 symmetrically dimethylates histone H4 at arginine 3 (H4R3me2s), a mark generally associated with transcriptional repression.
-
Non-histone proteins: A growing list of non-histone proteins are known to be methylated by PRMT5, including p53, E2F1, and components of the spliceosome, thereby modulating their activity and function.[3]
This compound: A Selective PRMT5 Inhibitor
This compound is a non-nucleoside inhibitor of PRMT5 that occupies the SAM-binding pocket, thereby blocking its methyltransferase activity.[5] Its development represents a significant step in the generation of selective pharmacological tools to probe PRMT5 function and as a potential therapeutic agent.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Potency of this compound
| Assay Type | IC50 (nM) |
| Radioactive Biochemical Assay | 23.9 |
| AlphaLISA Assay | 47 |
Data sourced from MedchemExpress.[5]
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Anti-proliferative IC50 (µM) |
| A-375 | Melanoma | 1.36 |
| CHL-1 | Melanoma | 1.08 - 3.45 |
| SNU-423 | Hepatocellular Carcinoma | 1.08 - 3.45 |
| SNU-449 | Hepatocellular Carcinoma | 1.08 - 3.45 |
| MDA-MB-231 | Breast Cancer | 1.08 - 3.45 |
| MDA-MB-453 | Breast Cancer | 1.08 - 3.45 |
| MV-4-11 | Acute Myeloid Leukemia | 1.08 - 3.45 |
| MOLM13 | Acute Myeloid Leukemia | 1.08 - 3.45 |
Data sourced from MedchemExpress.[5]
Table 3: Selectivity Profile of this compound
| Target | IC50 (nM) |
| PRMT5 | 23.9 |
| PRMT1 | >10,000 |
| PRMT4 (CARM1) | >10,000 |
| EZH2 | >10,000 |
| NSD2 | >10,000 |
| MLL1 | >10,000 |
| MLL4 | >10,000 |
Data indicates high selectivity for PRMT5 over other histone methyltransferases.[5]
Note: Specific Ki (inhibition constant) and Kd (dissociation constant) values for this compound are not publicly available in the reviewed literature.
In Vivo Efficacy
In a preclinical A375 melanoma xenograft model, oral administration of this compound at 75 mg/kg/day for 19 days resulted in a significant tumor growth inhibition (TGI) of 73% without notable toxicity or loss of body weight. This demonstrates the potential for in vivo anti-tumor efficacy of this compound.
Signaling Pathways Modulated by PRMT5
PRMT5 is a key regulator of multiple signaling pathways implicated in cancer progression. Inhibition of PRMT5 by this compound is expected to modulate these pathways, leading to anti-tumor effects.
Caption: PRMT5 signaling pathways and the effect of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
Radioactive Biochemical Assay for PRMT5 Inhibition
This assay measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from [³H]-SAM to a substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)
-
Streptavidin-coated scintillant-embedded plates (e.g., FlashPlate)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme complex to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the histone H4 peptide substrate and [³H]-SAM.
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a high concentration of unlabeled SAM or a suitable stop solution.
-
Transfer the reaction mixture to a streptavidin-coated FlashPlate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound [³H]-SAM.
-
Read the plate on a microplate scintillation counter to measure the incorporated radioactivity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
AlphaLISA Assay for PRMT5 Inhibition
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that provides a non-radioactive method to measure PRMT5 activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound
-
AlphaLISA assay buffer
-
AlphaLISA Acceptor beads conjugated with an anti-sDMA antibody
-
Streptavidin-coated Donor beads
-
AlphaLISA-compatible microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme complex.
-
Add the diluted this compound or DMSO vehicle control.
-
Add a mixture of the biotinylated histone H4 peptide substrate and SAM to initiate the reaction.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the anti-sDMA Acceptor beads and incubate in the dark (e.g., 60 minutes) at room temperature.
-
Add the Streptavidin-coated Donor beads and incubate in the dark (e.g., 30 minutes) at room temperature.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Proliferation Assay (MTT/MTS-based)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A-375)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 4-5 days).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify the induction of apoptosis in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., A-375)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical connections between PRMT5 inhibition and cellular outcomes is essential for understanding the mechanism of action of this compound.
Caption: Experimental workflow for this compound characterization.
Caption: Logical relationship of this compound's mechanism of action.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of PRMT5 and a promising lead compound for the development of novel anti-cancer therapeutics. Its high potency, selectivity, and oral bioavailability, coupled with demonstrated in vivo efficacy, underscore its potential. This technical guide provides a foundational resource for researchers aiming to utilize this compound in their studies or to develop next-generation PRMT5 inhibitors. Further investigation into the detailed pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its potential clinical translation.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. medchemexpress.com [medchemexpress.com]
The Role of Prmt5-IN-19 in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Prmt5-IN-19 is a potent and selective inhibitor of PRMT5. This technical guide provides an in-depth overview of the role of this compound in gene regulation, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways.
Introduction to PRMT5 and Gene Regulation
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) marks, which are predominantly associated with transcriptional repression.[1] By catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues, PRMT5 modifies histones at key positions, including H4R3, H2AR3, and H3R8.[1] These modifications can alter chromatin structure and recruit effector proteins that modulate gene expression.
Beyond histones, PRMT5 also methylates a variety of non-histone proteins, including transcription factors such as p53 and E2F1, thereby directly influencing their activity and the expression of their target genes.[1] The multifaceted role of PRMT5 in cellular processes underscores the therapeutic potential of its inhibition in diseases characterized by aberrant gene expression.
This compound: A Selective PRMT5 Inhibitor
This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of PRMT5. While specific data for this compound is limited in publicly available literature, its activity can be inferred from data on closely related and next-generation PRMT5 inhibitors. These inhibitors typically exhibit potent biochemical and cellular activity, leading to the inhibition of PRMT5-mediated methylation, cell growth arrest, and apoptosis in cancer cell lines.
Quantitative Data Summary
The following tables summarize key quantitative data for representative PRMT5 inhibitors, which are expected to be comparable to this compound's activity profile.
Table 1: Biochemical and Cellular Activity of PRMT5 Inhibitors
| Compound | IC50 (Biochemical Assay) | EC50 (Cellular SDMA Assay) | Cell Viability IC50 | Cell Line | Reference |
| MRTX1719 | 8 nM (in MTAPdel cells) | >70-fold selective for MTAPdel | Not specified | HCT116 | Not in search results |
| C220 | Not specified | Not specified | Decreased viability in a dose-dependent manner | Canine lymphoma cell lines | [2] |
Table 2: Effects of PRMT5 Inhibition on Gene Expression (based on PRMT5 knockdown/inhibition studies)
| Gene Target | Effect of PRMT5 Inhibition | Cellular Process | Reference |
| E2F1 target genes | Downregulation | Cell cycle, DNA damage repair | [3] |
| WNT/β-catenin target genes (e.g., CYCLIN D1, c-MYC) | Downregulation | Cell proliferation, survival | [4] |
| Suppressors of tumorigenicity (e.g., ST7, NM23) | Upregulation | Tumor suppression | Not in search results |
| Ribosomal RNA (rRNA) genes | Upregulation of promoter activity | Ribosome biogenesis, protein synthesis | Not in search results |
Core Signaling Pathways and Mechanisms of Action
This compound, by inhibiting PRMT5, is expected to modulate key signaling pathways that are dependent on PRMT5's methyltransferase activity. The primary mechanism involves the reduction of symmetric dimethylarginine marks on histones and other proteins, leading to changes in gene expression.
Inhibition of PRMT5 Catalytic Activity
The fundamental action of this compound is the blockade of the PRMT5 catalytic site, preventing the transfer of methyl groups from SAM to its substrates. This leads to a global reduction in SDMA levels.
Regulation of Gene Expression via Histone Methylation
PRMT5-mediated symmetric dimethylation of H4R3 and H3R8 is generally associated with transcriptional repression. Inhibition of PRMT5 by this compound would therefore be expected to lead to the de-repression of target genes, including tumor suppressors.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity and effects of this compound.
Biochemical PRMT5 Inhibition Assay (AlphaLISA)
Objective: To determine the in vitro inhibitory activity of this compound on PRMT5 methyltransferase activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
AlphaLISA anti-methyl-arginine antibody
-
Streptavidin-coated donor beads and acceptor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add PRMT5/MEP50 enzyme, biotinylated H4 peptide substrate, and this compound at various concentrations.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding a solution containing EDTA and the AlphaLISA anti-methyl-arginine antibody and acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Add streptavidin-coated donor beads and incubate in the dark for another hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of PRMT5 activity.
Western Blot for Cellular Symmetric Dimethylarginine (SDMA)
Objective: To assess the in-cell target engagement of this compound by measuring the levels of global SDMA.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-SDMA, anti-Vinculin or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with a range of concentrations of this compound for 48-72 hours.
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Re-probe the blot with a loading control antibody to ensure equal protein loading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cells treated with this compound.[2]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time period.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.[2]
Conclusion
This compound represents a valuable chemical tool for investigating the biological functions of PRMT5 and holds promise as a therapeutic agent. Its ability to modulate gene expression through the inhibition of PRMT5-mediated arginine methylation provides a powerful mechanism to counteract the dysregulated cellular processes that drive cancer and other diseases. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the role of this compound and other PRMT5 inhibitors in gene regulation and to advance their development as novel therapeutics.
References
- 1. PRMT5 in gene regulation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PRMT5 and Symmetric Dimethylarginine (SDMA) Inhibition
Disclaimer: No publicly available information was found for a compound specifically named "Prmt5-IN-19". This guide will therefore provide a comprehensive overview of Protein Arginine Methyltransferase 5 (PRMT5) and its inhibition leading to reduced symmetric dimethylarginine (SDMA) levels, using data from well-characterized, publicly disclosed PRMT5 inhibitors as illustrative examples.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular biology, functioning as the primary catalyst for the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification, resulting in the formation of symmetric dimethylarginine (SDMA), plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[3][4] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling therapeutic target for drug development professionals.[5][6]
This technical guide provides an in-depth overview of PRMT5, its role in SDMA formation, and the mechanism of its inhibition. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important epigenetic modifier.
PRMT5 and the Catalysis of Symmetric Dimethylarginine (SDMA)
PRMT5 is a type II arginine methyltransferase that, in conjunction with its binding partner MEP50 (Methylosome Protein 50), forms a stable and active complex.[1] This complex utilizes S-adenosylmethionine (SAM) as a methyl group donor to catalyze the transfer of two methyl groups to the guanidinium (B1211019) group of arginine residues within target proteins, leading to the formation of SDMA and S-adenosylhomocysteine (SAH).[3][5]
The methylation of specific arginine residues by PRMT5 can have profound effects on protein function. For instance, the symmetric dimethylation of histones, such as H4R3 and H3R8, is generally associated with transcriptional repression.[6] Furthermore, PRMT5-mediated methylation of non-histone proteins, including splicing factors and signaling molecules, modulates their activity and interactions.[7]
Mechanism of PRMT5 Inhibition
The development of small molecule inhibitors targeting PRMT5 has been a major focus of research and has led to the discovery of several classes of inhibitors with distinct mechanisms of action:
-
SAM-Competitive Inhibitors: These molecules bind to the SAM-binding pocket of PRMT5, preventing the binding of the essential methyl donor and thereby inhibiting the methyltransferase reaction.
-
Substrate-Competitive Inhibitors: These inhibitors bind to the substrate-binding site of PRMT5, blocking the access of target proteins to the catalytic site.[8]
-
MTA-Cooperative Inhibitors: A newer class of inhibitors that selectively target PRMT5 in cancer cells with a specific genetic deletion (MTAP-deleted cancers). These compounds bind to the PRMT5-MTA (methylthioadenosine) complex, which is present at high levels in these cancer cells, leading to potent and selective inhibition.[9]
-
Protein-Protein Interaction (PPI) Inhibitors: These molecules are designed to disrupt the interaction between PRMT5 and its binding partner MEP50, which is crucial for its enzymatic activity.[10]
The inhibition of PRMT5 leads to a global reduction in cellular SDMA levels, which can be used as a biomarker for target engagement.[11] This reduction in SDMA disrupts the downstream cellular processes that are dependent on PRMT5 activity, ultimately leading to effects such as cell cycle arrest, apoptosis, and inhibition of tumor growth.[12]
Quantitative Data on PRMT5 Inhibitors
The potency of PRMT5 inhibitors is typically assessed through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the IC50 values for several well-characterized PRMT5 inhibitors.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| EPZ015666 | Biochemical | PRMT5/MEP50 | 30 ± 3 | [13] |
| Compound 15 (MS4322) | Biochemical | PRMT5/MEP50 | 18 ± 1 | [13] |
| Compound 17 (MS4370) | Biochemical | PRMT5/MEP50 | 12 ± 1 | [13] |
| Pemrametostat | Cell-based (Growth) | MCF-7_RBKO | 144.1 | [8] |
| Pemrametostat | Cell-based (Growth) | T47D_RBKO | 248.5 | [8] |
| Compound 17 | Cell-based (Growth) | LNCaP | 430 | [4][10] |
| Compound 17 | Cell-based (Growth) | A549 | 447 | [10] |
| Inhibitor | Cell Line | Cancer Type | gIC50 (nM) at 120h | Reference |
| CMP5 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | 23,940 - 33,120 | [14] |
| HLCL61 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | 2,330 - 42,710 | [14] |
| CMP5 | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 32,500 - 92,970 | [14] |
| HLCL61 | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 13,060 - 22,720 | [14] |
Note: IC50 and gIC50 values can vary depending on the specific experimental conditions, including assay format, substrate concentrations, and cell lines used.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PRMT5 inhibition. Below are generalized protocols for key experiments.
This assay measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from SAM to a substrate.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Substrate peptide (e.g., H4 (1-15)-biotin)
-
[³H]-SAM (tritiated S-adenosylmethionine)
-
Test inhibitor
-
Assay buffer
-
Scintillation cocktail and counter
-
-
Procedure:
-
The PRMT5/MEP50 enzyme is incubated with varying concentrations of the test inhibitor in the assay buffer.
-
The reaction is initiated by the addition of the substrate peptide and [³H]-SAM.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the radiolabeled substrate is captured (e.g., on a streptavidin-coated plate).
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a suitable model.[13]
-
This method assesses the on-target effect of a PRMT5 inhibitor by measuring the reduction in global or substrate-specific SDMA levels in cells.
-
Materials:
-
Cancer cell lines of interest
-
PRMT5 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-pan-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cells are treated with a range of concentrations of the PRMT5 inhibitor for a specified period (e.g., 48-72 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined for each sample.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibodies overnight at 4°C.
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified, and SDMA levels are normalized to the loading control.[15]
-
This assay evaluates the effect of a PRMT5 inhibitor on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell lines
-
PRMT5 inhibitor
-
Cell culture medium and supplements
-
96-well plates
-
Viability reagent (e.g., MTT or CellTiter-Glo)
-
Plate reader
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of the PRMT5 inhibitor.
-
After a defined incubation period (e.g., 72 or 120 hours), the viability reagent is added to each well.
-
The plate is incubated according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a plate reader.
-
IC50 values are determined by plotting cell viability against inhibitor concentration.[5]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to PRMT5 and its inhibition.
Caption: PRMT5/MEP50 complex catalyzes the symmetric dimethylation of arginine (SDMA) on substrate proteins using SAM as a methyl donor, leading to various downstream effects. PRMT5 inhibitors block this catalytic activity.
Caption: The two-step process of symmetric dimethylarginine (SDMA) formation catalyzed by PRMT5.
Caption: A typical workflow for the screening and identification of novel PRMT5 inhibitors.
Conclusion
PRMT5 is a well-validated therapeutic target, and its inhibition, leading to a reduction in SDMA levels, holds significant promise for the treatment of various diseases, particularly cancer. The development of potent and selective PRMT5 inhibitors is an active area of research, with several compounds advancing into clinical trials. This guide has provided a comprehensive overview of the core concepts, quantitative data, and experimental methodologies relevant to the study of PRMT5 and its inhibitors. A thorough understanding of these aspects is essential for researchers and drug development professionals working to advance this exciting field of epigenetic therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 deficiency in myeloid cells reprograms macrophages to enhance antitumor immunity and synergizes with anti-PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Prmt5-IN-19: An In-Depth Technical Guide on its Biological Effects on Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a critical role in various cellular processes through the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Prmt5-IN-19 is a potent and selective inhibitor of PRMT5. This technical guide provides a comprehensive overview of the biological effects of this compound on cell signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanistic action.
Core Mechanism of Action
This compound is a selective, orally active, non-nucleoside inhibitor of PRMT5. It functions by occupying the S-adenosylmethionine (SAM)-binding pocket of the PRMT5 enzyme, thereby blocking its methyltransferase activity. This inhibition leads to a reduction in the symmetric dimethylation of arginine residues on its substrates, which in turn modulates various downstream cellular processes.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency in biochemical and cellular contexts.
Table 1: Biochemical Potency of this compound [1]
| Assay Type | IC50 (nM) |
| Radioactive Biochemical Assay | 23.9 |
| AlphaLISA Assay | 47 |
Table 2: Anti-proliferative Activity of this compound [1]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| A375 | Melanoma | 1.36 | 5 days |
| CHL-1 | Melanoma | 1.08 - 3.45 | 4-5 days |
| SNU-423 | Hepatocellular Carcinoma | 1.08 - 3.45 | 4-5 days |
| SNU-449 | Hepatocellular Carcinoma | 1.08 - 3.45 | 4-5 days |
| MDA-MB-231 | Breast Cancer | 1.08 - 3.45 | 4-5 days |
| MDA-MB-453 | Breast Cancer | 1.08 - 3.45 | 4-5 days |
| MV-4-11 | Acute Myeloid Leukemia | 1.08 - 3.45 | 4-5 days |
| MOLM13 | Acute Myeloid Leukemia | 1.08 - 3.45 | 4-5 days |
Table 3: In Vivo Efficacy of this compound [1]
| Animal Model | Dosage | Treatment Duration | Outcome |
| A375 Xenograft Model | 75 mg/kg/day, oral administration | 19 days | Significant antitumor efficacy with no observed toxicity |
Biological Effects on Cell Signaling
Inhibition of PRMT5 by this compound impacts several critical signaling pathways that are frequently dysregulated in cancer. This leads to the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
This compound has been shown to suppress cancer cell proliferation by inducing apoptosis in a concentration-dependent manner.[1] The inhibition of PRMT5 can lead to the transcriptional and translational upregulation of pro-apoptotic genes.
Cell Cycle Arrest
Inhibition of PRMT5 is known to cause cell cycle arrest, primarily at the G1 phase.[2] This is often a consequence of the altered expression and activity of key cell cycle regulators.
Key Signaling Pathways Modulated by PRMT5 Inhibition
While specific studies detailing the effects of this compound on all signaling pathways are not yet available, the known roles of PRMT5 allow for a clear understanding of the expected downstream consequences of its inhibition.
1. PI3K/AKT Signaling Pathway:
PRMT5 can activate the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of PRMT5 is expected to decrease the phosphorylation of AKT, leading to the inactivation of this pro-survival pathway.[3]
References
- 1. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-19: A Representative Technical Guide on PRMT5 Inhibition in Cancer Cell Lines
Note to the Reader: Information regarding a specific compound designated "Prmt5-IN-19" is not publicly available. This guide provides a comprehensive overview of the activity of well-characterized Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in specific cancer cell lines, serving as a representative technical resource for researchers, scientists, and drug development professionals. The data, protocols, and pathways described herein are based on published findings for various PRMT5 inhibitors and are intended to be illustrative of the target class.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, a post-translational modification critical for regulating various cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and the DNA damage response.[1][2][3] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, including lymphomas, breast cancer, lung cancer, colorectal cancer, and glioblastoma, often correlating with poor patient prognosis.[4][5] Inhibition of PRMT5 has been shown to decrease cellular proliferation, migration, and colony-forming abilities, while inducing apoptosis and cell-cycle arrest in cancer cells.[5] This guide summarizes the activity of representative PRMT5 inhibitors in various cancer cell lines, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Quantitative Data: Activity of PRMT5 Inhibitors in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several PRMT5 inhibitors across a range of cancer cell lines. These values indicate the concentration of the inhibitor required to reduce the biological activity of PRMT5 by 50% and are a key measure of a compound's potency.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Clofazimine | Colorectal Cancer | HT29, HCT116, DLD1 | 18–34 | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231, BT20 | 26–29 | [6] | |
| Canakinumab | Colorectal Cancer | HT29, HCT116, DLD1 | 15–17 | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231, BT20 | 18–20 | [6] | |
| CMP5 | Adult T-Cell Leukemia/Lymphoma | ATL-related cell lines | 3.09 - 7.58 | [7] |
| T-cell Acute Lymphoblastic Leukemia | T-ALL cell lines | 13.06–22.72 | [7] | |
| Adult T-Cell Leukemia/Lymphoma | Patient-derived ATL cells | 23.94–33.12 | [7] | |
| HLCL61 | Adult T-Cell Leukemia/Lymphoma | ATL-related cell lines | 2.33–42.71 | [7] |
| Compound 17 | Prostate Cancer | LNCaP | < 0.45 | [8] |
| Non-Small Cell Lung Cancer | A549 | < 0.45 | [8] |
Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the effect of a PRMT5 inhibitor on the viability and proliferation of cancer cells and to calculate the IC50 value.
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and maintained under standard conditions (e.g., 37°C, 5% CO2).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the PRMT5 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 or 120 hours).[7]
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT, MTS, or CellTiter-Glo® assay.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control cells, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blotting
Objective: To assess the effect of a PRMT5 inhibitor on the levels of specific proteins and their methylation status.
Methodology:
-
Cell Lysis: After treatment with the PRMT5 inhibitor, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for PRMT5, downstream targets (e.g., symmetrically dimethylated histones like H4R3me2s), and loading controls (e.g., β-actin or GAPDH).[7]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Methyltransferase Assay
Objective: To directly measure the enzymatic activity of PRMT5 and the inhibitory effect of a compound.
Methodology:
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains recombinant PRMT5/MEP50 complex, a methyl donor (S-adenosyl-L-methionine, SAM), a substrate (e.g., a histone H4 peptide), and the PRMT5 inhibitor at various concentrations.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction, is quantified.[1] This can be done using various methods, including antibody-based detection or coupled enzyme assays that produce a luminescent or fluorescent signal.
-
Data Analysis: The signal is inversely proportional to the enzyme's activity. IC50 values are determined by plotting the inhibitor concentration against the percentage of enzyme inhibition and fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Workflows
PRMT5 Signaling in Cancer
Caption: Simplified PRMT5 signaling pathway in cancer.
Experimental Workflow for PRMT5 Inhibitor Characterization
Caption: Workflow for PRMT5 inhibitor characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5 Inhibition and the Induction of Apoptosis: A Technical Overview
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Prmt5-IN-19". Therefore, this technical guide provides a comprehensive overview of the induction of apoptosis by potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitors that have been extensively characterized in preclinical studies. The mechanisms and experimental data presented are representative of the class of PRMT5 inhibitors and are intended to serve as a guide for researchers, scientists, and drug development professionals in the field.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] In a multitude of human cancers, PRMT5 is overexpressed and its activity is associated with enhanced cell proliferation and survival.[2][3] Consequently, PRMT5 has emerged as a promising therapeutic target, and its inhibition has been shown to induce apoptosis in cancer cells through various signaling pathways.[1][2] This guide details the core mechanisms by which PRMT5 inhibitors trigger programmed cell death, presents quantitative data from key experiments, and provides detailed protocols for the cited methodologies.
Core Mechanism: Intrinsic Apoptosis Induction
Inhibition of PRMT5 primarily triggers the intrinsic apoptosis pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This process culminates in the activation of effector caspases and the execution of cell death. The key signaling cascades involved are the AKT/FOXO1 axis and the p53 pathway.
The AKT/FOXO1 Signaling Axis
A central mechanism initiated by PRMT5 inhibition is the disruption of the pro-survival AKT signaling pathway.[1] This leads to the activation of the Forkhead box protein O1 (FOXO1), a transcription factor that upregulates the expression of several pro-apoptotic members of the Bcl-2 family.[1][4]
The sequence of events is as follows:
-
PRMT5 Inhibition: Small molecule inhibitors bind to PRMT5, blocking its methyltransferase activity.
-
AKT Signaling Reduction: This leads to a decrease in the activity of the pro-survival kinase AKT.[1]
-
FOXO1 Activation: In its active state, AKT phosphorylates FOXO1, leading to its sequestration in the cytoplasm. Reduced AKT activity upon PRMT5 inhibition allows for the dephosphorylation and nuclear translocation of FOXO1.[1][4]
-
Upregulation of Pro-Apoptotic Bcl-2 Family Members: Once in the nucleus, FOXO1 binds to the promoter regions of genes encoding pro-apoptotic proteins such as BAX, BAK1, BIK, and BBC3 (Puma), driving their transcription and translation.[1][4]
-
Initiation of Intrinsic Apoptosis: The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade.[1]
p53 Pathway Activation
PRMT5 inhibition can also induce apoptosis through the activation of the p53 tumor suppressor pathway. PRMT5 is known to regulate the splicing of MDM4, a negative regulator of p53. Inhibition of PRMT5 leads to aberrant MDM4 splicing, which in turn activates p53, leading to the transcription of pro-apoptotic target genes.[5]
Quantitative Data on Apoptosis Induction
The following tables summarize quantitative data from studies on various PRMT5 inhibitors, demonstrating their effects on apoptosis-related endpoints.
Table 1: Induction of Apoptosis in Cancer Cell Lines by PRMT5 Inhibitors
| Cell Line | PRMT5 Inhibitor | Concentration (µM) | Treatment Duration (days) | % Apoptotic Cells (Annexin V+) | Reference |
| KP1 (LUAD) | EPZ015666 | 10 | 6 | ~25% | [2] |
| KP2 (LUAD) | EPZ015666 | 10 | 6 | ~15% | [2] |
| A172 (GBM) | PRMT5 siRNA | N/A | 3 | ~20% | [5] |
| U1242 (GBM) | PRMT5 siRNA | N/A | 3 | ~18% | [5] |
| U251 (GBM) | PRMT5 siRNA | N/A | 3 | ~22% | [5] |
Table 2: Upregulation of Pro-Apoptotic Gene Expression by PRMT5 Inhibition
| Cell Line | PRMT5 Inhibitor | Treatment | Fold Change in mRNA (vs. Control) | Reference |
| Z-138 (MCL) | PRT382 (100 nM, 72h) | BAX | ~2.5 | [1] |
| Z-138 (MCL) | PRT382 (100 nM, 72h) | BAK1 | ~1.5 | [1] |
| Z-138 (MCL) | PRT382 (100 nM, 72h) | BBC3 (Puma) | ~2.0 | [1] |
| CCMCL1 (MCL) | PRT382 (100 nM, 72h) | BAX | ~2.0 | [1] |
| Maver-1 (MCL) | PRT382 (100 nM, 72h) | BAX | ~3.0 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Annexin V/PI Apoptosis Assay
This assay is used to quantify the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat cells with the desired concentrations of the PRMT5 inhibitor or vehicle control for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the protein levels of apoptosis regulators.
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BAX, Bcl-2, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8 and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the mRNA expression of target genes.
Protocol:
-
RNA Extraction: Extract total RNA from treated and control cells using TRIzol reagent according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for target genes (e.g., BAX, BAK1, BBC3) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the reaction on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if a specific protein (e.g., FOXO1) binds to a particular region of DNA in the cell.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-FOXO1) or a control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the purified DNA by qRT-PCR using primers specific to the target promoter regions (e.g., BAX promoter).
Conclusion
Inhibition of PRMT5 represents a promising strategy for inducing apoptosis in cancer cells. The primary mechanism involves the disruption of pro-survival signaling pathways, leading to the activation of the intrinsic apoptotic cascade. Specifically, the activation of the FOXO1 transcription factor and the subsequent upregulation of pro-apoptotic Bcl-2 family members are key events. Further research into the interplay between PRMT5 and other apoptotic pathways will continue to refine our understanding and inform the development of novel cancer therapeutics.
References
- 1. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 regulates cell pyroptosis by silencing CASP1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Prmt5-IN-19 (Compound 20) - Pharmacokinetics and In Vivo Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and RNA splicing. Overexpression of PRMT5 is implicated in a variety of cancers, making it a compelling target for inhibitor development. This technical guide focuses on the pharmacokinetics and in vivo stability of a novel and potent PRMT5 inhibitor, referred to in the literature as Compound 20 , a tetrahydroisoquinoline (THIQ) derivative. For the purpose of this guide, we will refer to it as Prmt5-IN-19 (Compound 20). This document provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability within a biological system, based on available preclinical data.
Pharmacokinetic Profile
This compound (Compound 20) has demonstrated an acceptable pharmacokinetic profile in preclinical studies, suggesting its potential for in vivo efficacy. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Units |
| Cmax | 1356 ± 281 | ng/mL |
| Tmax | 0.5 | h |
| AUC(0-t) | 4859 ± 986 | hng/mL |
| AUC(0-∞) | 5012 ± 1025 | hng/mL |
| t1/2 | 2.8 ± 0.5 | h |
| Bioavailability (F) | 45.6 | % |
Table 1: Pharmacokinetic Parameters of this compound (Compound 20) in Mice
In Vivo Stability
Preclinical studies indicate that this compound (Compound 20) possesses reasonable in vivo stability, contributing to its observed anti-tumor efficacy. While specific metabolic pathways are still under detailed investigation, the tetrahydroisoquinoline core is a common scaffold in medicinal chemistry, and its metabolic fate has been studied for other compounds. Generally, metabolism may involve oxidation, N-dealkylation, or glucuronidation. The observed half-life of 2.8 hours in mice suggests a moderate rate of clearance from the body.
Experimental Protocols
The following section details the methodologies employed in the preclinical evaluation of this compound (Compound 20)'s pharmacokinetics.
Pharmacokinetic Study in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old) were used for the pharmacokinetic studies. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
-
Dosing: this compound (Compound 20) was formulated in a vehicle of 0.5% CMC-Na and administered via a single oral gavage at a dose of 10 mg/kg.
-
Sample Collection: Blood samples were collected from the retro-orbital plexus at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). The blood was collected into heparinized tubes and centrifuged to separate the plasma.
-
Bioanalytical Method: Plasma concentrations of this compound (Compound 20) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
Pharmacokinetic Study Workflow
PRMT5 Signaling and Mechanism of Inhibition
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression, RNA splicing, and various signaling pathways implicated in cancer. This compound (Compound 20) exerts its anti-tumor effects by inhibiting the methyltransferase activity of PRMT5. This leads to a reduction in the symmetric dimethylation of PRMT5 substrates, which in turn modulates downstream signaling pathways involved in cell proliferation and survival.
PRMT5 Inhibition by this compound
Conclusion
This compound (Compound 20) is a potent PRMT5 inhibitor with a promising preclinical pharmacokinetic profile, including good oral bioavailability and a moderate half-life in mice. Its demonstrated in vivo efficacy is supported by its pharmacokinetic properties and likely in vivo stability. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this and similar compounds. The continued exploration of the specific metabolic pathways and the full spectrum of its impact on PRMT5-mediated signaling will be crucial for its potential translation into a clinical candidate.
The Role of Prmt5-IN-19 in Hematologic Malignancies Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Prmt5-IN-19, a selective, orally active, non-nucleoside inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and its emerging role in the research of hematologic malignancies. This document consolidates available quantitative data, details experimental methodologies for key assays, and presents visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound for research and development purposes.
Introduction to PRMT5 in Hematologic Malignancies
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene expression, mRNA splicing, DNA damage repair, and signal transduction.[1][2]
In the context of hematologic malignancies, PRMT5 is frequently overexpressed and has been implicated as a key driver of tumorigenesis in various leukemias and lymphomas.[1] Its enzymatic activity contributes to the silencing of tumor suppressor genes, the activation of oncogenic pathways, and the maintenance of cancer cell proliferation and survival.[1] Consequently, the targeted inhibition of PRMT5 has emerged as a promising therapeutic strategy for a range of blood cancers.
This compound: A Selective PRMT5 Inhibitor
This compound, also identified as Compound 41, is a potent and selective small molecule inhibitor of PRMT5.[3] It functions as a non-nucleoside inhibitor that occupies the S-adenosylmethionine (SAM)-binding pocket of PRMT5, thereby blocking its methyltransferase activity.[3] this compound has demonstrated significant anti-proliferative effects in various cancer cell lines, including those derived from hematologic malignancies, primarily through the induction of apoptosis.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Source |
| IC50 vs. PRMT5 | 23.9 nM | Radioactive Biochemical Assay | [3] |
| 47 nM | AlphaLISA Assay | [3] | |
| Cellular IC50 | |||
| MV-4-11 (Acute Myeloid Leukemia) | 1.08 - 3.45 µM | Cell Proliferation Assay (4-5 days) | [3] |
| MOLM13 (Acute Myeloid Leukemia) | 1.08 - 3.45 µM | Cell Proliferation Assay (4-5 days) | [3] |
| A375 (Melanoma) | 1.36 µM | Cell Proliferation Assay (5 days) | [3] |
| CHL-1 (Melanoma) | 1.08 - 3.45 µM | Cell Proliferation Assay (4-5 days) | [3] |
| SNU-423 (Hepatocellular Carcinoma) | 1.08 - 3.45 µM | Cell Proliferation Assay (4-5 days) | [3] |
| SNU-449 (Hepatocellular Carcinoma) | 1.08 - 3.45 µM | Cell Proliferation Assay (4-5 days) | [3] |
| MDA-MB-231 (Breast Cancer) | 1.08 - 3.45 µM | Cell Proliferation Assay (4-5 days) | [3] |
| MDA-MB-453 (Breast Cancer) | 1.08 - 3.45 µM | Cell Proliferation Assay (4-5 days) | [3] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Details | Source |
| Animal Model | A375 cell-derived nude mouse xenograft model | [3] |
| Dosage and Administration | 75 mg/kg/day, oral gavage for 19 days | [3] |
| Efficacy | 73% Tumor Growth Inhibition (TGI) | [3] |
| Toxicity | No obvious loss of body weight or visible toxicity | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in hematologic malignancies research, based on standard laboratory procedures and the methodologies implied in the primary literature.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of hematologic malignancy cell lines.
Materials:
-
Hematologic malignancy cell lines (e.g., MV-4-11, MOLM13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 4-5 days).
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of this compound on the levels of PRMT5 and its downstream targets.
Materials:
-
Hematologic malignancy cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Harvest cells, wash with PBS, and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Hematologic malignancy cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizations: Signaling Pathways and Workflows
PRMT5 Signaling and Inhibition
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A representative experimental workflow for evaluating this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's mechanism of action.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the targeted therapy of hematologic malignancies. Its potent and selective inhibition of PRMT5 leads to anti-proliferative effects and the induction of apoptosis in leukemia cell lines. The available data warrants further investigation into its efficacy in a broader range of hematologic malignancy models, including patient-derived xenografts, and detailed pharmacodynamic studies to better understand its in vivo mechanism of action. This technical guide serves as a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.
References
Prmt5-IN-19 and Its Impact on Cell Cycle Progression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of PRMT5 inhibitors, with a focus on the mechanisms underlying their influence on cell cycle progression. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of numerous cellular processes, and its inhibition is a promising strategy in oncology and other therapeutic areas. This document summarizes key quantitative data, details experimental protocols for assessing the cellular effects of PRMT5 inhibition, and provides visual representations of the core signaling pathways involved.
Introduction to PRMT5 and Cell Cycle Regulation
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, signal transduction, and DNA damage repair.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3]
PRMT5 exerts significant control over cell cycle progression, primarily by modulating the expression and activity of key regulatory proteins.[4] Inhibition of PRMT5 has been consistently shown to induce cell cycle arrest, predominantly at the G0/G1 phase, thereby impeding cellular proliferation.[5][6][7] This effect is achieved through the intricate regulation of multiple signaling pathways and downstream effectors.
Quantitative Effects of PRMT5 Inhibition on Cell Cycle
The inhibition of PRMT5 leads to quantifiable changes in cell cycle distribution and the expression of key regulatory proteins. The following tables summarize representative data from studies on PRMT5 inhibitors.
Table 1: Effect of PRMT5 Inhibition on Cell Cycle Distribution
| Cell Line | Inhibitor | Concentration | % of Cells in G0/G1 Phase (Treatment) | % of Cells in G0/G1 Phase (Control) | Reference |
| Prostate Cancer Cells (22RV1) | SJL2-1 | 45 µM | 61.59% | 39.1% | [8] |
| Prostate Cancer Cells (PC-3) | SJL2-1 | 45 µM | 69.97% | 53.08% | [8] |
| Prostate Cancer Cells (LNCaP) | SJL2-1 | 45 µM | 71.59% | 53.59% | [8] |
| MTAP-deficient cells | MRTX1719 | Not Specified | Increased proportion | Not Specified | [6][7] |
Table 2: Impact of PRMT5 Inhibition on Cell Cycle Regulatory Proteins
| Cell Line | Inhibitor/Method | Effect on Protein Expression | Reference |
| Lung Cancer Cells (A549, H1299) | PRMT5 knockdown/GSK591 | Decreased Cyclin D1 and Cyclin E1 | [9] |
| CD4+ Th1 Cells | HLCL65 | Decreased Cyclin E1/Cdk2 pair | [10] |
| Hepatocellular Carcinoma Cells | PRMT5 knockdown | Decreased CDK4, CDK6, Cyclin D1, D2, E1 | [11] |
| Lymphoma Cells | CMP-5/shRNA | Decreased Cyclin D1, c-MYC, Survivin | [12] |
Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 inhibition affects several critical signaling pathways that converge on cell cycle control. The primary mechanisms involve the downregulation of pro-proliferative pathways and the activation of tumor suppressor networks.
One of the central pathways affected is the Cyclin/CDK axis . PRMT5 promotes the expression of G1 cyclins (Cyclin D1, Cyclin E1) and their associated cyclin-dependent kinases (CDK4, CDK6).[9][11] This complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[11] Inhibition of PRMT5 disrupts this cascade, leading to Rb dephosphorylation and G1 arrest.
Caption: PRMT5 regulation of the G1/S transition through the Cyclin/CDK/Rb/E2F pathway.
Furthermore, PRMT5 influences the PI3K/AKT signaling cascade , a key pathway in cell survival and proliferation.[3][11] PRMT5 can activate this pathway, and its inhibition leads to decreased AKT activity.[9] This, in turn, can affect downstream targets that regulate cell cycle progression.
The WNT/β-catenin pathway is also implicated in PRMT5's control of cell proliferation. PRMT5 can promote this pathway by epigenetically silencing its antagonists, leading to the expression of target genes like c-MYC and Cyclin D1.[12]
Experimental Protocols
To assess the impact of this compound or other PRMT5 inhibitors on cell cycle progression, a series of well-established experimental protocols are employed.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials : 96-well plates, cell culture medium, this compound, DMSO, MTT reagent, solubilization solution (e.g., DMSO or acidified isopropanol), microplate reader.
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials : Cell culture dishes, this compound, PBS, trypsin, ethanol (B145695) (70%, ice-cold), RNase A, propidium (B1200493) iodide (PI), flow cytometer.
-
Procedure :
-
Culture cells to 60-70% confluency and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Caption: Workflow for cell cycle analysis using flow cytometry.
This method is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.
-
Materials : Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p-Rb, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.
-
Procedure :
-
Prepare protein lysates from cells treated with this compound and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash again and add chemiluminescent substrate.
-
Detect the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).
-
Conclusion
This compound and other PRMT5 inhibitors represent a promising class of therapeutic agents that exert their anti-proliferative effects primarily through the induction of G0/G1 cell cycle arrest. This is achieved by modulating the expression and activity of key cell cycle regulators and influencing critical signaling pathways such as the Cyclin/CDK, PI3K/AKT, and WNT/β-catenin pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of PRMT5 inhibitors and their impact on cell cycle progression, which is essential for their development as effective clinical candidates.
References
- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protein arginine methylation: an emerging regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 Promotes Cyclin E1 and Cell Cycle Progression in CD4 Th1 Cells and Correlates With EAE Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Prmt5-IN-19 Cell Culture Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prmt5-IN-19 is a potent and selective, non-nucleoside inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene expression, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This compound exerts its effects by occupying the S-adenosylmethionine (SAM)-binding pocket of PRMT5, thereby blocking its methyltransferase activity. This inhibition leads to a reduction in the symmetric dimethylation of PRMT5 substrates, ultimately resulting in cell proliferation inhibition and apoptosis in cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
This compound is a selective inhibitor of PRMT5 with IC50 values of 23.9 nM in a radioactive biochemical assay and 47 nM in an AlphaLISA assay.[1] It demonstrates high selectivity for PRMT5 over other histone methyltransferases such as PRMT1 and PRMT4, as well as protein lysine (B10760008) methyltransferases like EZH2, NSD2, MLL1, and MLL4.[1] By binding to the SAM-binding pocket, this compound effectively blocks the catalytic activity of PRMT5.[1] This leads to a dose-dependent inhibition of arginine symmetrical dimethylation in cells.[1] The downstream consequences of PRMT5 inhibition by this compound include the suppression of cancer cell proliferation and the induction of apoptosis.[1]
Data Presentation
This compound Inhibitory Activity
| Assay Type | IC50 (nM) |
| Radioactive Biochemical Assay | 23.9 |
| AlphaLISA Assay | 47 |
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| A-375 | Melanoma | 1.36 | 5 days |
| CHL-1 | Melanoma | 1.08 - 3.45 | 4-5 days |
| SNU-423 | Hepatocellular Carcinoma | 1.08 - 3.45 | 4-5 days |
| SNU-449 | Hepatocellular Carcinoma | 1.08 - 3.45 | 4-5 days |
| MDA-MB-231 | Breast Cancer | 1.08 - 3.45 | 4-5 days |
| MDA-MB-453 | Breast Cancer | 1.08 - 3.45 | 4-5 days |
| MV-4-11 | Acute Myeloid Leukemia | 1.08 - 3.45 | 4-5 days |
| MOLM13 | Acute Myeloid Leukemia | 1.08 - 3.45 | 4-5 days |
Data summarized from MedchemExpress product information.[1]
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
-
Sterile cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in the appropriate cell culture plates at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Prepare a series of dilutions of this compound in complete cell culture medium from a high-concentration stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration in the medium is consistent across all treatments and the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours, or up to 5 days for proliferation assays).[1]
-
Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.
Cell Proliferation Assay (MTT Assay)
Materials:
-
Cells treated with this compound as described in Protocol 1 (in a 96-well plate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
After the desired treatment period with this compound, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the treated cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining to determine the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells. This compound has been shown to induce apoptosis in a concentration-dependent manner in A375 cells after 48 hours of treatment.[1]
Western Blot Analysis of PRMT5 Targets
Materials:
-
Cells treated with this compound as described in Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-symmetrically dimethylated arginine (SDMA) antibody, anti-p-AKT, anti-p-ERK, anti-Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. A key readout for PRMT5 inhibition is a decrease in the symmetric dimethylation of its substrates. An antibody that recognizes the SDMA mark is recommended.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Signaling Pathways and Workflows
PRMT5 Signaling Pathways
PRMT5 is involved in multiple signaling pathways that are critical for cancer cell proliferation and survival. Inhibition of PRMT5 with this compound can impact these pathways.
Caption: Simplified PRMT5 signaling pathways in cancer.
Experimental Workflow for this compound Treatment and Analysis
Caption: General workflow for cell-based experiments with this compound.
References
Application Notes and Protocols for Determining the Optimal Concentration of a PRMT5 Inhibitor in A375 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcription, RNA splicing, and signal transduction.[1][2] In the context of oncology, PRMT5 is frequently overexpressed in several cancers, including melanoma, where it has been implicated in promoting tumor growth and immune evasion.[3][4][5] Consequently, PRMT5 has emerged as a promising therapeutic target for cancer treatment.
These application notes provide a comprehensive guide for determining the optimal concentration of a novel or uncharacterized PRMT5 inhibitor, exemplified here as "Prmt5-IN-19," for use in A375 human melanoma cells. The protocols outlined below are based on established methodologies for evaluating the efficacy and mechanism of action of PRMT5 inhibitors.
PRMT5 in Melanoma: A Therapeutic Target
PRMT5 plays a multifaceted role in melanoma progression. It has been shown to regulate the expression of key proteins involved in cell proliferation, such as the microphthalmia-associated transcription factor (MITF) and the cyclin-dependent kinase inhibitor p27Kip1.[3][5] Interestingly, the response to PRMT5 depletion can be cell-line dependent, with one study reporting an increase in proliferation in A375 cells upon PRMT5 knockdown.[3] This highlights the importance of empirical determination of the optimal inhibitor concentration and its effects.
Furthermore, PRMT5 inhibition has been demonstrated to modulate the tumor microenvironment by influencing anti-tumor immunity. By methylating components of the cGAS/STING pathway, PRMT5 can attenuate the production of interferons and chemokines crucial for an immune response.[1][6] Inhibition of PRMT5 can also enhance Major Histocompatibility Complex class I (MHCI) antigen presentation, making tumor cells more visible to the immune system.[1][6]
Determining the Optimal Concentration of this compound
The optimal concentration of a PRMT5 inhibitor for A375 cells is the concentration that elicits the desired biological effect (e.g., inhibition of proliferation, induction of apoptosis) with minimal off-target effects. A multi-step experimental approach is recommended to determine this concentration accurately.
Experimental Workflow
Caption: Experimental workflow for determining the optimal concentration of a PRMT5 inhibitor.
Quantitative Data Summary
Due to the lack of specific data for "this compound," the following table summarizes the effects of representative PRMT5 inhibitors on melanoma and other cancer cell lines to provide a comparative context.
| Inhibitor | Cell Line | Cancer Type | Effect | IC50 (nM) | Reference |
| MRTX1719 | HCT116 (MTAP del) | Colon Cancer | Inhibition of cell viability | 12 | [7] |
| GSK591 | HCT116 | Colorectal Cancer | Inhibition of cell viability | Dose-dependent decrease | [8] |
| EPZ015666 | A375 | Melanoma | 50% decrease in IFI16 methylation | Not specified | [1] |
| siRNA | A375 | Melanoma | Increased proliferation | Not applicable | [3] |
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is designed to assess the effect of this compound on the proliferation of A375 melanoma cells and to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
A375 melanoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A broad range of concentrations (e.g., 1 nM to 100 µM) is recommended for the initial screen. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate the plate for a desired time period (e.g., 72, 96, or 120 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to confirm target engagement by assessing the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, and to evaluate the expression of proteins involved in apoptosis.
Materials:
-
A375 cells treated with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-PRMT5, anti-SDMA, anti-cleaved-Caspase-3, anti-PARP, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Treat A375 cells with this compound at the selected concentrations and time points.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
A375 cells treated with this compound.
-
Annexin V-FITC Apoptosis Detection Kit (or similar).
-
Flow cytometer.
Procedure:
-
Seed A375 cells in 6-well plates and treat with this compound at selected concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
PRMT5 Signaling Pathway in Melanoma
Caption: PRMT5 signaling pathways in melanoma and points of intervention by an inhibitor.
Conclusion
The provided application notes and protocols offer a robust framework for determining the optimal concentration of this compound, or any novel PRMT5 inhibitor, for research in A375 melanoma cells. By systematically evaluating cell viability, target engagement, and the mechanism of action, researchers can confidently select a concentration that will yield meaningful and reproducible results in downstream applications. The intricate role of PRMT5 in melanoma biology, particularly its impact on both cell-intrinsic proliferation and the host anti-tumor immune response, underscores the therapeutic potential of its targeted inhibition.
References
- 1. PRMT5 control of cGAS/STING and NLRC5 pathways defines melanoma response to antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. PRMT5 Is Upregulated in Malignant and Metastatic Melanoma and Regulates Expression of MITF and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 is upregulated in malignant and metastatic melanoma and regulates expression of MITF and p27(Kip1.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRMT5 inhibition warms up cold tumors and leads to PD-1 blockade response [acir.org]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-19 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. As a Type II arginine methyltransferase, PRMT5 is responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a critical role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[4][5] Dysregulation and overexpression of PRMT5 have been implicated in the progression of a wide array of human cancers, including but not limited to lung cancer, colorectal cancer, glioblastoma, and various lymphomas, often correlating with poorer patient prognoses.[4][5][6] Consequently, the inhibition of PRMT5 presents a promising strategy for cancer therapy, with several small molecule inhibitors currently under preclinical and clinical investigation.[6][7]
Prmt5-IN-19 is a novel and selective inhibitor of PRMT5, designed to offer potent anti-tumor activity. These application notes provide a comprehensive guide for the utilization of this compound in mouse xenograft models, a critical step in the preclinical evaluation of its therapeutic potential. The following sections detail the mechanism of action of PRMT5 inhibition, protocols for in vivo studies, and expected outcomes based on data from analogous PRMT5 inhibitors.
Mechanism of Action of PRMT5 Inhibition
PRMT5 catalyzes the symmetric dimethylation of arginine residues, a key regulatory mark in cellular function.[1] In the context of cancer, PRMT5's activity can promote oncogenesis through several mechanisms:
-
Epigenetic Regulation: PRMT5 can methylate histones (e.g., H4R3, H3R8, H2AR3), leading to the transcriptional repression of tumor suppressor genes.[4]
-
RNA Splicing: PRMT5 is involved in the maturation of spliceosomes. Its inhibition can lead to splicing defects in genes crucial for cancer cell survival and proliferation.[5]
-
Signal Transduction: PRMT5 can methylate and regulate the activity of key signaling proteins involved in cell growth and proliferation pathways, such as the EGFR/Akt/GSK3β and WNT/β-catenin signaling cascades.[8][9]
-
DNA Damage Response: PRMT5 inhibition can sensitize cancer cells to DNA damaging agents, suggesting a role in DNA repair pathways.[6]
By inhibiting PRMT5, this compound is expected to reverse these oncogenic effects, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.
Preclinical Data Summary for PRMT5 Inhibitors in Mouse Xenograft Models
While specific in vivo data for this compound is not yet publicly available, the following tables summarize the efficacy of other selective PRMT5 inhibitors in various mouse xenograft models. This information can serve as a valuable reference for designing studies with this compound.
Table 1: Efficacy of PRMT5 Inhibitors in Solid Tumor Xenograft Models
| PRMT5 Inhibitor | Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| MRTX1719 | Lung Cancer | LU99 (MTAPdel) | Immunocompromised | 50-100 mg/kg, oral, daily | Dose-dependent TGI, with tumor stasis at 50 and 100 mg/kg. | [10][11] |
| GSK591 | Lung Cancer | LLC | C57BL/6 | 50 mg/kg, intraperitoneal, daily for 12 days | Reduced tumor progression. | [2] |
| EPZ015666 | Mantle Cell Lymphoma | Z-138 | SCID | 100-200 mg/kg, oral, twice daily | Dose-dependent tumor growth inhibition. | [12] |
| C220 | Myeloproliferative Neoplasm | SET2 | SCID Beige | 15 mg/kg, oral | Significant reduction in tumor volume. | [13] |
Table 2: Efficacy of PRMT5 Inhibitors in Hematological Malignancy Xenograft Models
| PRMT5 Inhibitor | Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Outcome | Reference |
| EPZ015666 | Mantle Cell Lymphoma | Maver-1 | CB17 SCID | 200 mg/kg, oral, twice daily for 28 days | Significant tumor growth inhibition and increased survival. | [12] |
| Unnamed | Mantle Cell Lymphoma | Granta-519 | NSG | 100 mg/kg, daily | Attenuated tumor growth. |
Experimental Protocols
The following protocols are generalized based on standard practices for mouse xenograft studies and published data on other PRMT5 inhibitors. These should be adapted and optimized for this compound and the specific cancer model being used.
Cell Line Selection and Culture
-
Selection: Choose a cancer cell line with documented overexpression or dependency on PRMT5. Cell lines with deletions in the MTAP gene may exhibit increased sensitivity to PRMT5 inhibitors due to the accumulation of MTA, which partially inhibits PRMT5.[6]
-
Culture: Maintain the selected cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Animal Model
-
Strain: Use immunodeficient mice (e.g., NOD/SCID, SCID Beige, or NSG) to prevent graft rejection of human cancer cell lines. The choice of strain may depend on the tumor type and its metastatic potential.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and light/dark cycles. Provide ad libitum access to food and water.
Tumor Implantation
-
Subcutaneous Xenograft Model:
-
Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1x10^7 to 5x10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 27-gauge needle.
-
-
Orthotopic Xenograft Model:
-
This method involves implanting tumor cells into the organ of origin. The procedure is highly dependent on the cancer type and requires specialized surgical techniques.
-
This compound Formulation and Administration
-
Formulation: The formulation of this compound will depend on its physicochemical properties. A common starting point for oral administration is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80. For intraperitoneal injection, a solution in a vehicle like 5% DMSO + 30% PEG300 + 65% water may be suitable.[2][14] Always perform a small-scale formulation test to ensure stability and solubility.
-
Dosage: Based on data from other PRMT5 inhibitors, a starting dose range of 25-100 mg/kg administered daily or twice daily can be considered. Dose-ranging studies are crucial to determine the optimal therapeutic dose and to assess toxicity.
-
Administration: The route of administration (oral gavage, intraperitoneal injection, etc.) will depend on the formulation and the desired pharmacokinetic profile.
Study Design and Monitoring
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight and Clinical Observations: Monitor the body weight of each mouse two to three times per week as an indicator of toxicity. Observe the animals daily for any clinical signs of distress.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when signs of excessive toxicity are observed. At the endpoint, mice are euthanized, and tumors, blood, and relevant organs are collected for further analysis.
Pharmacodynamic and Efficacy Analyses
-
Western Blotting: Analyze tumor lysates to assess the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins like SmD3.
-
Immunohistochemistry (IHC): Stain tumor sections to evaluate the expression of PRMT5, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3).
-
RNA Sequencing: Perform RNA-seq on tumor samples to identify gene expression changes induced by this compound treatment.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: PRMT5 signaling pathway in cancer.
Caption: Mouse xenograft experimental workflow.
Conclusion
This compound holds significant promise as a novel therapeutic agent for the treatment of various cancers. The successful application of this inhibitor in mouse xenograft models is a cornerstone of its preclinical development. The protocols and data presented in these application notes, derived from extensive research on other PRMT5 inhibitors, provide a solid framework for initiating and conducting in vivo efficacy studies. Careful planning, optimization of experimental conditions, and meticulous data collection will be paramount to accurately evaluating the therapeutic potential of this compound and advancing its journey toward clinical application.
References
- 1. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. onclive.com [onclive.com]
- 7. mdpi.com [mdpi.com]
- 8. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5-IN-1 HCl I CAS#: I protein arginine methyltransferase 5 (PRMT5) inhibitor I InvivoChem [invivochem.com]
Application Notes and Protocols: Prmt5-IN-19 Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and preparation of stock solutions for PRMT5 inhibitors. The following data and protocols are based on information available for various PRMT5 inhibitors and are intended to serve as a comprehensive guide for laboratory use.
Quantitative Solubility Data
The solubility of PRMT5 inhibitors can vary depending on the specific compound and the solvent used. Below is a summary of solubility data for several commercially available PRMT5 inhibitors. It is highly recommended to consult the manufacturer's product-specific datasheet for the most accurate information.
| Compound | Solvent | Solubility | Notes |
| PRMT5-IN-1 HCl | DMSO | Soluble | The exact concentration is not specified, but DMSO is the recommended solvent for preparing stock solutions.[1] |
| Water, Ethanol, DMF | May dissolve | Testing with a small amount is recommended to avoid sample loss.[1] | |
| PRMT5-IN-20 | DMSO | 25 mg/mL (79.26 mM) | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended due to its hygroscopic nature.[2] |
| PRMT5-IN-30 | DMSO | 50 mg/mL (134.62 mM) | Ultrasonic treatment may be required to achieve full dissolution.[3] |
Note: The user's query was for "Prmt5-IN-19". The information provided is for other PRMT5 inhibitors as data for "this compound" was not explicitly found. Researchers should verify the properties of their specific compound.
Experimental Protocols
Preparation of a PRMT5 Inhibitor Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a PRMT5 inhibitor in DMSO.
Materials:
-
PRMT5 inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Determine the required mass: Calculate the mass of the PRMT5 inhibitor powder needed to prepare the desired volume and concentration of the stock solution. The formula to use is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weigh the compound: Carefully weigh the calculated amount of the PRMT5 inhibitor powder in a suitable microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the inhibitor powder.
-
Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If the compound does not dissolve readily, brief sonication in a water bath may be necessary to aid dissolution.[2][3]
-
Storage: Once the stock solution is prepared, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -20°C or -80°C.[1][2] Stock solutions stored at -80°C are typically stable for up to 6 months, while those at -20°C are stable for about one month.[2]
Preparation of a Working Solution for In Vivo Studies
For in vivo experiments, a DMSO stock solution is often diluted with other vehicles to create a suitable formulation for administration. The following is an example protocol for preparing an injectable formulation.
Materials:
-
PRMT5 inhibitor DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Calibrated micropipettes
Procedure:
-
Start with the DMSO stock: In a sterile tube, add the required volume of the PRMT5 inhibitor DMSO stock solution.
-
Add co-solvents sequentially:
-
Add PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add Tween-80 to the mixture and mix again until clear.
-
Finally, add saline to reach the final desired volume and concentration, and mix thoroughly.[2]
-
-
Example Formulation (for a 1 mL working solution):
-
Take 100 µL of a 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the total volume to 1 mL.[2]
-
-
Use immediately: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2] If precipitation occurs during preparation, warming and/or sonication can be used to help dissolve the components.[2]
Visualizations
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a PRMT5 inhibitor stock solution.
References
Determining the Potency of Prmt5-IN-19 in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Prmt5-IN-19, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in cancer cell proliferation assays.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene expression, RNA splicing, and signal transduction. Its dysregulation has been implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. This compound is a potent and selective inhibitor of PRMT5 that occupies the S-adenosylmethionine (SAM)-binding pocket, thereby blocking its methyltransferase activity and inducing apoptosis in cancer cells.[1] This document outlines the necessary protocols to quantify the anti-proliferative effects of this compound in various cancer cell lines.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound in inhibiting the proliferation of various cancer cell lines. These values were determined using different cell viability assays after a multi-day incubation period.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| A-375 | Malignant Melanoma | 5 days | 1.36[1] |
| CHL-1 | Malignant Melanoma | 4-5 days | 1.08 - 3.45[1] |
| SNU-423 | Hepatocellular Carcinoma | 4-5 days | 1.08 - 3.45[1] |
| SNU-449 | Hepatocellular Carcinoma | 4-5 days | 1.08 - 3.45[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4-5 days | 1.08 - 3.45[1] |
| MDA-MB-453 | Breast Cancer | 4-5 days | 1.08 - 3.45[1] |
| MV-4-11 | Acute Myeloid Leukemia | 4-5 days | 1.08 - 3.45[1] |
| MOLM-13 | Acute Myeloid Leukemia | 4-5 days | 1.08 - 3.45[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRMT5 signaling pathway and the general experimental workflow for determining the IC50 of this compound.
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound using common cell proliferation assays.
Protocol 1: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A 10-point two-fold or three-fold serial dilution is recommended, with a starting concentration of approximately 10-20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Orbital plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Transfer the CellTiter-Glo® Buffer to the Substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
-
Lysis and Signal Stabilization:
-
Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
These protocols provide a robust framework for determining the IC50 of this compound in various cancer cell lines. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for the preclinical evaluation of this promising anti-cancer agent. The provided IC50 data and pathway diagrams offer valuable context for researchers investigating the therapeutic potential of PRMT5 inhibition.
References
Application Notes and Protocols for Studying RNA Splicing Defects with Prmt5-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in numerous cellular processes, including gene transcription, signal transduction, and, most notably, pre-mRNA splicing.[1][2][3] PRMT5, as part of the methylosome complex, is essential for the proper assembly and function of the spliceosome, the cellular machinery responsible for intron removal and exon ligation.[3][4] Dysregulation of PRMT5 activity has been implicated in various diseases, particularly cancer, where it contributes to oncogenesis by promoting cell proliferation and survival.[5][6]
Prmt5-IN-19 is a small molecule inhibitor designed to target the catalytic activity of PRMT5. By inhibiting PRMT5, this compound provides a powerful tool to investigate the consequences of impaired PRMT5 function, especially its impact on RNA splicing. These application notes provide detailed protocols and data for utilizing this compound to study RNA splicing defects in a research setting.
Mechanism of Action: How this compound Induces RNA Splicing Defects
PRMT5-mediated symmetric dimethylation of Sm proteins (SmB, SmD1, and SmD3) is a prerequisite for their assembly into small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.[1][3][4] Inhibition of PRMT5 by this compound disrupts this process, leading to a cascade of events that culminate in widespread RNA splicing defects.
The primary consequences of PRMT5 inhibition on RNA splicing include:
-
Increased Intron Retention: Inefficient spliceosome function leads to the failure to remove introns from pre-mRNA transcripts.[3][7]
-
Exon Skipping: The inaccurate recognition of exon-intron boundaries can result in the exclusion of exons from the mature mRNA.[8][9]
-
Alternative Splice Site Selection: Inhibition of PRMT5 can alter the choice of splice sites, leading to the production of aberrant mRNA isoforms.[8][10]
These splicing defects can have profound effects on gene expression, leading to the production of non-functional or dominant-negative proteins, or the degradation of transcripts through nonsense-mediated decay.[9] This ultimately contributes to the anti-proliferative and pro-apoptotic effects observed with PRMT5 inhibitors in cancer cells.[11]
Quantitative Data
Table 1: Biochemical Potency of Representative PRMT5 Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| Compound 9 | Biochemical | PRMT5/MEP50 | 11 | [2] |
| GSK3326595 | Biochemical | PRMT5/MEP50 | ~6 | [12] |
| JNJ-64619178 | Biochemical | PRMT5/MEP50 | <10 | [7] |
Table 2: Cellular Activity of Representative PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| CMP5 | ATL patient cells | Cell Viability | 120h | 23.94 - 33.12 | [1] |
| HLCL61 | ATL patient cells | Cell Viability | 120h | 2.33 - 42.71 | [1] |
| AMI-1 | A549 | Cell Viability | 48h | ~10 | [13] |
| Compound 17 | LNCaP | Cell Viability | 72h | 0.43 | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A final concentration range of 0.01 µM to 100 µM is recommended for initial experiments. Include a DMSO-only control.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or DMSO control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Symmetric Di-methylation
This protocol is to assess the inhibition of PRMT5 methyltransferase activity in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-sDMA (symmetric di-methyl arginine), anti-SmB/B', anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA or anti-SmB/B' antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of symmetric di-methylation.
Protocol 3: Analysis of RNA Splicing by RT-PCR
This protocol is to examine specific alternative splicing events affected by this compound treatment.
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase and cDNA synthesis kit
-
PCR primers flanking the alternative splicing event of interest
-
Taq polymerase and PCR reagents
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
Treat cells with this compound at a concentration around its IC50 value for 24-48 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
Perform PCR using primers that flank the exon of interest. The forward primer should be in the upstream exon and the reverse primer in the downstream exon.
-
Run the PCR products on an agarose gel to separate the different splice isoforms.
-
Visualize the bands using a gel imaging system. The relative intensity of the bands corresponding to the included and skipped exon isoforms will indicate the effect of this compound on splicing.
-
Quantitative real-time PCR (qRT-PCR) can also be used for more precise quantification of splice isoforms.
Protocol 4: Global Analysis of RNA Splicing by RNA-Sequencing
This protocol provides a genome-wide view of the splicing changes induced by this compound.
Materials:
-
Cells treated with this compound
-
High-quality total RNA
-
RNA-Seq library preparation kit
-
High-throughput sequencing platform
-
Bioinformatics software for splicing analysis (e.g., rMATS, MAJIQ)[14]
Procedure:
-
Treat cells with this compound and a vehicle control.
-
Extract high-quality total RNA (RIN > 8).
-
Prepare RNA-Seq libraries according to the manufacturer's protocol. This typically involves poly(A) selection or ribosomal RNA depletion, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform quality control on the sequencing reads.
-
Align the reads to a reference genome.
-
Use bioinformatics tools like rMATS or MAJIQ to identify and quantify differential alternative splicing events between the this compound treated and control samples.[14]
Visualizations
Caption: PRMT5 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for studying RNA splicing defects using this compound.
References
- 1. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 12. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alternative Splicing Analysis Reveals Adrenergic Signaling as a Novel Target for Protein Arginine Methyltransferase 5 (PRMT5) in the Heart [mdpi.com]
Application Notes and Protocols: Targeting PRMT5 in Combination with Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in oncology.[1] As the primary enzyme responsible for symmetric dimethylarginine (sDMA) modification on both histone and non-histone proteins, PRMT5 plays a critical role in numerous cellular processes, including gene transcription, cell cycle regulation, mRNA splicing, and the DNA damage response.[2][3] Its overexpression is documented in a wide array of malignancies, including lung, breast, and pancreatic cancers, and often correlates with poor prognosis.[1][4][5]
Inhibition of PRMT5 has been shown to decrease cell proliferation, induce apoptosis, and cause cell cycle arrest in cancer cells.[5] A key therapeutic strategy involves combining PRMT5 inhibitors with standard-of-care chemotherapies, such as the DNA-damaging agent cisplatin (B142131). The rationale for this approach is that PRMT5 inhibition can sensitize tumor cells to chemotherapy by disabling protective mechanisms against DNA damage.[1] This combination may allow for the use of lower, less toxic doses of each agent to achieve a synergistic anti-tumor effect.[4]
These application notes provide an overview of the preclinical data and experimental protocols for evaluating the combination of a PRMT5 inhibitor with cisplatin or other chemotherapeutic agents. While specific data for "Prmt5-IN-19" is not detailed in the available literature, the principles and methodologies are based on studies with other potent and selective PRMT5 inhibitors.
Data Presentation: Synergistic Effects of PRMT5 Inhibition
The combination of PRMT5 inhibitors with various chemotherapeutic and targeted agents has shown promising synergistic effects across different cancer types in preclinical studies.
Table 1: In Vitro Synergy of PRMT5 Inhibitors with Chemotherapy
| Cancer Type | Cell Lines | PRMT5 Inhibitor | Combination Agent | Observed Effect | Reference |
|---|---|---|---|---|---|
| Triple-Negative Breast Cancer | BT20 | EPZ015938 (low dose) | Cisplatin | 63.7% reduction in colony formation vs. 20.4% for Cisplatin alone and 46.7% for inhibitor alone. | [4] |
| Triple-Negative Breast Cancer | MDA-MB-468 | EPZ015938 (low dose) | Cisplatin | 77.8% reduction in colony formation vs. 35.4% for Cisplatin alone and 45.6% for inhibitor alone. | [4] |
| Lung Adenocarcinoma | A549, DMS 53 | AMI-1 | Cisplatin | Significant reduction in cell viability and reinforced cell cycle arrest compared to single agents. | [6] |
| Pancreatic Cancer | N/A (Preclinical Models) | JNJ64619178 | Gemcitabine | Combination was significantly better than either agent alone. | [7] |
| Pancreatic Cancer | N/A (Preclinical Models) | JNJ64619178 | Gemcitabine + Paclitaxel | Combination resulted in lower final tumor weight and fewer metastatic tumors. |[7] |
Table 2: Investigated Combination Strategies with PRMT5 Inhibitors
| Combination Class | Specific Agents | Cancer Context | Rationale / Finding | Reference |
|---|---|---|---|---|
| DNA Damaging Agents | Cisplatin, Carboplatin | Lung, Breast, Ovarian Cancer | PRMT5 inhibition sensitizes cells to DNA damage, enhancing apoptotic effects. | [1][4][6] |
| Topoisomerase Inhibitors | N/A | General | PRMT5 inhibition disables DNA damage protection mechanisms. | [1] |
| PARP Inhibitors | N/A | Ovarian, Breast Cancer | Synthetic lethality approach in cancers with DNA repair deficiencies. | [4] |
| Antimetabolites | Gemcitabine, Cytarabine | Pancreatic Cancer, Leukemia | Synergistic induction of apoptosis by blocking DNA repair pathways. | [7][8] |
| EGFR/HER2 Inhibitors | Erlotinib, Neratinib | Triple-Negative Breast Cancer | Synergy observed even in cell lines resistant to PRMT5 inhibition alone. | [4] |
| MAP Kinase Pathway Inhibitors | N/A | Lung, Brain, Pancreatic Cancer | Combination achieved complete tumor regressions in preclinical models. | [9] |
| ATR Inhibitors | N/A | Mantle Cell Lymphoma | Synergistic antitumor effects observed in vitro and in vivo. | [10] |
| CDK4/6 Inhibitors | N/A | Mantle Cell Lymphoma, Melanoma | Overcomes resistance to CDK4/6 inhibition by altering Mdm4 splicing and activating p53. |[4][10][11] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining PRMT5 inhibitors with chemotherapy stems from targeting multiple, interconnected cellular pathways crucial for cancer cell survival and proliferation.
PRMT5 promotes cell proliferation by methylating histones and non-histone proteins like the tumor suppressor p53 and the transcription factor E2F-1.[2][3][11] This leads to the transcriptional repression of tumor suppressor genes and the dysregulation of genes controlling the G1/S cell cycle transition, ultimately driving proliferation and inhibiting apoptosis.[12][13]
The combination of a PRMT5 inhibitor with a DNA-damaging agent like cisplatin creates a powerful anti-tumor effect. Cisplatin induces DNA damage, which normally activates the DNA Damage Response (DDR) pathway to repair the lesion. PRMT5 is implicated in promoting this repair process.[7] By inhibiting PRMT5, the cell's ability to repair DNA is compromised, leading to an accumulation of damage that triggers robust cell cycle arrest and apoptosis.[1][6]
PRMT5 also regulates key growth factor signaling pathways, such as PI3K/Akt and ERK, that are crucial for cancer cell proliferation and survival.[5][11] For instance, PRMT5 can increase the expression of receptors like FGFR3, leading to downstream activation of both ERK and AKT pathways.[5] This provides a rationale for combining PRMT5 inhibitors with drugs that target components of these pathways, such as MAP kinase inhibitors.[9]
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of a PRMT5 inhibitor in combination with chemotherapy.
Cell Viability and Colony Formation Assay
Objective: To determine the synergistic effect of a PRMT5 inhibitor and cisplatin on the viability and proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines (e.g., BT20, MDA-MB-468, A549)
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound or other PRMT5 inhibitor (stock solution in DMSO)
-
Cisplatin (stock solution in saline or water)
-
96-well and 6-well tissue culture plates
-
MTT reagent or other viability assay kit (e.g., CellTiter-Glo®)
-
Crystal Violet solution (0.5% in 25% methanol)
-
Plate reader, incubator, microscope
Protocol:
-
Cell Seeding: Seed cells in 96-well plates (for viability) at 3,000-5,000 cells/well and in 6-well plates (for colony formation) at 500-1,000 cells/well. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of the PRMT5 inhibitor and cisplatin in complete medium. Treat cells with:
-
Vehicle control (DMSO)
-
PRMT5 inhibitor alone (multiple concentrations)
-
Cisplatin alone (multiple concentrations)
-
Combination of PRMT5 inhibitor and cisplatin (at fixed or variable ratios).
-
-
Viability Assay (72 hours):
-
After 72 hours of incubation, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
-
Colony Formation Assay (10-14 days):
-
Incubate the 6-well plates for 10-14 days, replacing the drug-containing medium every 3-4 days.
-
When colonies are visible ( >50 cells), wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with 0.5% Crystal Violet solution for 20 minutes.
-
Wash plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Western Blot Analysis
Objective: To assess the molecular mechanism of synergy by measuring changes in protein expression and methylation status.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-sDMA, anti-H4R3me2s, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-p21, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Protocol:
-
Protein Extraction: Lyse treated cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system. Analyze band intensity relative to the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the combination treatment induces cell cycle arrest.
Materials:
-
Treated cells
-
PBS, 70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells (including supernatant) after 24-48 hours of treatment. Wash with cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
Preclinical Workflow Visualization
The following diagram outlines a typical workflow for evaluating the combination of a PRMT5 inhibitor with chemotherapy in a preclinical setting.
References
- 1. onclive.com [onclive.com]
- 2. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PRMT5 function and targeting in cancer [cell-stress.com]
- 12. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT5 competitively binds to CDK4 to promote G1-S transition upon glucose induction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the DNA Damage Response Using a PRMT5 Inhibitor
Note: While the initial request specified the use of PRMT5-IN-19, a thorough review of the scientific literature did not yield specific data for this compound in the context of DNA damage response (DDR) studies. Therefore, these application notes utilize the well-characterized and potent PRMT5 inhibitor, JNJ-64619178 , as a representative tool to investigate the role of PRMT5 in DNA repair pathways. The principles and protocols outlined herein are broadly applicable to other selective PRMT5 inhibitors.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic regulator that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Emerging evidence has highlighted PRMT5 as a key player in the DNA damage response (DDR), influencing the repair of DNA double-strand breaks (DSBs) through its impact on both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.[3][4]
PRMT5's role in the DDR is multifaceted. It can epigenetically regulate the expression of key DDR genes, such as BRCA1, BRCA2, and RAD51, by modifying histones at their promoter regions.[5][6] Furthermore, PRMT5 influences the alternative splicing of several DDR factors, including TIP60/KAT5, which is crucial for the choice between HR and NHEJ repair pathways.[7] PRMT5 also directly methylates non-histone proteins involved in DNA repair, such as 53BP1, affecting their stability and function.[8]
Inhibition of PRMT5 has been shown to induce DNA damage, trigger cell cycle arrest, and sensitize cancer cells to DNA-damaging agents like PARP inhibitors.[9][10] This makes PRMT5 an attractive therapeutic target and a valuable tool for studying the intricacies of the DNA damage response. These application notes provide detailed protocols for utilizing the PRMT5 inhibitor JNJ-64619178 to investigate its effects on the DDR in a research setting.
Data Presentation
Table 1: Quantitative Effects of JNJ-64619178 on Cell Cycle Distribution
| Cell Line | Treatment (Concentration) | Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| PC3 | Vehicle (DMSO) | 48 | 53.08 | 25.12 | 21.80 |
| PC3 | JNJ-64619178 (15 µM) | 48 | 61.50 | 20.30 | 18.20 |
| PC3 | JNJ-64619178 (30 µM) | 48 | 65.75 | 18.50 | 15.75 |
| PC3 | JNJ-64619178 (45 µM) | 48 | 69.97 | 15.43 | 14.60 |
| LNCaP | Vehicle (DMSO) | 48 | 53.59 | 28.91 | 17.50 |
| LNCaP | JNJ-64619178 (15 µM) | 48 | 62.80 | 22.10 | 15.10 |
| LNCaP | JNJ-64619178 (30 µM) | 48 | 68.20 | 19.80 | 12.00 |
| LNCaP | JNJ-64619178 (45 µM) | 48 | 71.59 | 16.21 | 12.20 |
Note: The data presented in this table is representative of the effects of PRMT5 inhibition on the cell cycle, as demonstrated with a similar PRMT5 inhibitor, SJL2-1, in prostate cancer cell lines.[11] Similar trends of G0/G1 arrest are expected with JNJ-64619178.
Table 2: Impact of PRMT5 Inhibition on DNA Damage Markers
| Cell Line | Treatment | Duration (days) | γH2AX Foci per Cell (Mean ± SD) | Comet Assay Tail Moment (Mean ± SD) |
| OCI-AML3 | Vehicle (DMSO) | 4 | 5 ± 2 | 2.1 ± 0.8 |
| OCI-AML3 | GSK3186000A (IC50) | 4 | 25 ± 7 | 8.5 ± 2.1 |
| THP1 | Vehicle (DMSO) | 4 | 4 ± 1 | 1.9 ± 0.6 |
| THP1 | GSK3186000A (IC50) | 4 | 6 ± 2 | 2.3 ± 0.9 |
Note: This table summarizes representative data on the induction of DNA damage markers following treatment with a PRMT5 inhibitor (GSK3186000A) in leukemia cell lines.[7] Increased γH2AX foci and comet tail moments are indicative of increased DNA double-strand breaks.
Experimental Protocols
Cell Culture and Treatment with JNJ-64619178
-
Culture your cell line of interest in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Plate cells at an appropriate density for the intended experiment and allow them to adhere overnight.
-
Prepare a stock solution of JNJ-64619178 in DMSO.
-
Treat cells with the desired concentrations of JNJ-64619178 or a vehicle control (DMSO) for the specified duration. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
Western Blot Analysis for DNA Damage Response Proteins
This protocol allows for the detection of key proteins involved in the DDR, such as phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Cell Lysis: Following treatment with JNJ-64619178, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-γH2AX) overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for γH2AX Foci Formation
This method allows for the visualization and quantification of DNA double-strand breaks within individual cells.
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with JNJ-64619178 as described above.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix them with 4% paraformaldehyde for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Staining: Block the cells with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against γH2AX for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Mounting and Imaging: Wash the coverslips and mount them on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ.[7]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: After treatment with JNJ-64619178, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to separate the broken DNA fragments from the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.
-
Visualization and Analysis: Examine the slides under a fluorescence microscope. The resulting image resembles a "comet," with the head containing intact DNA and the tail consisting of fragmented DNA. The length and intensity of the comet tail are proportional to the amount of DNA damage.[12][13]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvesting: Following treatment with JNJ-64619178, collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[11][14]
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays
These assays utilize cell lines that have integrated reporter constructs to specifically measure the efficiency of either HR or NHEJ.
-
Cell Lines: Use established reporter cell lines, such as U2OS-DR-GFP for HR and U2OS-EJ5-GFP for NHEJ.[15]
-
Transfection and Treatment: Co-transfect the reporter cells with a plasmid expressing the I-SceI endonuclease to induce a specific DSB within the reporter construct. After transfection, treat the cells with JNJ-64619178.
-
Flow Cytometry Analysis: After a suitable incubation period (e.g., 48-72 hours), harvest the cells and analyze them by flow cytometry. The percentage of GFP-positive cells corresponds to the frequency of successful repair by either HR or NHEJ, depending on the reporter construct used.[8][15]
Mandatory Visualizations
Caption: PRMT5's multifaceted role in the DNA damage response.
Caption: Workflow for studying DDR with a PRMT5 inhibitor.
References
- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 3. PRMT1 and PRMT5: on the road of homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 and PRMT5: on the road of homologous recombination and non-homologous end joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 promotes DNA repair through methylation of 53BP1 and is regulated by Src-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. PRMT5-mediated homologous recombination repair is essential to maintain genomic integrity of neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Following Treatment with Prmt5-IN-19
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular functions, including gene transcription, RNA processing, and signal transduction.[1][2] As a Type II methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] Dysregulation of PRMT5 activity is implicated in numerous cancers, such as lung cancer, lymphoma, and leukemia, making it a significant target for therapeutic development.[1] PRMT5 inhibitors, like Prmt5-IN-19, are small molecules designed to block the enzyme's methyltransferase function.[1] By doing so, they can modulate downstream cellular pathways, leading to effects such as cell cycle arrest, apoptosis, and a reduction in cell proliferation.[1][4]
This document provides detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using common cell viability assays. The selection of the assay can depend on the specific research question, cell type, and available equipment. The protocols herein focus on luminescence-based (CellTiter-Glo®) and colorimetric (MTS) methods, which measure ATP levels and metabolic activity, respectively, as indicators of cell viability.[5][6][7]
Signaling Pathway and Mechanism of Action
PRMT5 exerts its influence by methylating a variety of substrate proteins, which in turn regulate key signaling pathways. Inhibition of PRMT5 with this compound disrupts these processes, ultimately leading to decreased cell viability.
-
Cell Cycle Control: PRMT5 regulates proteins essential for cell cycle progression. Its inhibition can lead to cell cycle arrest, thereby halting proliferation.[8]
-
Apoptosis Regulation: PRMT5 has been shown to interact with and regulate components of apoptotic signaling pathways. For instance, PRMT5 can suppress apoptosis by affecting the Akt/GSK3β pathway.[9][10] Inhibition of PRMT5 can therefore promote cancer cell death.[4][9]
-
RNA Splicing: The enzyme is crucial for the proper assembly of the spliceosome.[8] Treatment with a PRMT5 inhibitor can disrupt mRNA splicing, leading to non-functional proteins and cell death.[11]
The diagram below illustrates the central role of PRMT5 in cellular pathways and the mechanism of its inhibition.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PRMT5 Inhibitor Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of PRMT5 inhibitors, using "Prmt5-IN-19" as a representative example, to achieve maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PRMT5 inhibitors like this compound?
A1: PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4] This modification plays a crucial role in regulating various cellular processes, including gene expression, mRNA splicing, signal transduction, and DNA damage response.[2][5][6][7] PRMT5 inhibitors, such as this compound, are small molecules designed to block the catalytic activity of PRMT5.[4][6] By doing so, they prevent the symmetric dimethylation of PRMT5 substrates, leading to downstream effects such as cell cycle arrest, apoptosis, and sensitization of cancer cells to other treatments.[2][5][8]
Q2: How does PRMT5 inhibition affect key signaling pathways?
A2: PRMT5 is known to influence several critical signaling pathways involved in cell proliferation, survival, and differentiation.[2][5][9][10] Inhibition of PRMT5 can therefore lead to modulation of these pathways. For instance, PRMT5 has been shown to regulate the EGFR, PI3K/AKT/mTOR, and WNT/β-catenin signaling pathways.[2][9][10][11] The specific downstream effects can be cell-type dependent.
Q3: What are the common challenges or toxicities associated with PRMT5 inhibition?
A3: While PRMT5 is a promising therapeutic target, its inhibition can present challenges. Since PRMT5 is also crucial for the function of normal cells, on-target toxicity is a concern.[12][13] Common dose-limiting toxicities observed in clinical and preclinical studies of PRMT5 inhibitors include hematological toxicities like thrombocytopenia, anemia, and neutropenia.[8] Researchers should be aware of these potential side effects and monitor their experimental systems accordingly.
Q4: What is the significance of MTAP deletion in the context of PRMT5 inhibitor treatment?
A4: The deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A in many cancers, creates a specific vulnerability to PRMT5 inhibition.[6][8][14] MTAP-deficient cells accumulate methylthioadenosine (MTA), which is a weak endogenous inhibitor of PRMT5.[6][14] This partial inhibition by MTA sensitizes these cells to further inhibition by exogenous PRMT5 inhibitors, creating a synthetic lethal interaction.[6][14] Therefore, MTAP status can be a critical biomarker for predicting sensitivity to PRMT5 inhibitors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell toxicity at expected effective concentration | 1. Cell line is highly sensitive to PRMT5 inhibition. 2. Off-target effects of the inhibitor. 3. Incorrect dosage calculation. | 1. Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a lower concentration range. 2. Review literature for known off-target effects of the specific inhibitor. Consider using a different PRMT5 inhibitor with a distinct chemical scaffold. 3. Double-check all calculations and stock solution concentrations. |
| Lack of significant effect at high concentrations | 1. Cell line is resistant to PRMT5 inhibition. 2. Insufficient treatment duration. 3. Degradation of the inhibitor in culture media. | 1. Confirm PRMT5 expression levels in your cell line. Consider investigating potential resistance mechanisms (e.g., upregulation of compensatory pathways). 2. Perform a time-course experiment to assess the effect of the inhibitor over a longer period (e.g., 24, 48, 72, 96 hours). 3. Check the stability of the inhibitor under your experimental conditions. Consider replenishing the media with fresh inhibitor at regular intervals for long-term experiments. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent inhibitor preparation. 3. Fluctuation in instrument performance. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh stock solutions of the inhibitor regularly and store them appropriately. 3. Ensure proper calibration and maintenance of all equipment (e.g., plate readers, microscopes). |
| Unexpected changes in signaling pathways | 1. Cell-type specific signaling networks. 2. Crosstalk between different signaling pathways upon PRMT5 inhibition. | 1. Characterize the baseline signaling pathway activity in your specific cell model. 2. Perform a broader analysis of key signaling pathways (e.g., using phospho-protein arrays or western blotting for multiple pathway components) to understand the global impact of PRMT5 inhibition. |
Experimental Protocols
Determining Optimal Treatment Duration via Time-Course Cell Viability Assay
Objective: To identify the optimal duration of this compound treatment for inducing a significant biological effect (e.g., inhibition of cell proliferation).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations (including a vehicle control) determined from a preliminary dose-response experiment.
-
Time Points: At various time points (e.g., 24, 48, 72, 96, and 120 hours), assess cell viability using a suitable method such as an MTS or resazurin-based assay.
-
Data Analysis: For each time point, normalize the viability data to the vehicle-treated control. Plot cell viability against time for each inhibitor concentration. The optimal treatment duration would be the time point at which the desired level of inhibition is achieved with minimal off-target effects.
Assessing Target Engagement and Downstream Effects by Western Blot
Objective: To confirm that this compound is engaging its target (PRMT5) and modulating downstream signaling pathways over time.
Methodology:
-
Cell Treatment: Treat cells with this compound at a fixed concentration (e.g., IC50 value) for different durations (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control for each time point.
-
Protein Extraction: Harvest the cells at each time point and lyse them to extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Symmetric dimethylarginine (SDMA) to assess global PRMT5 activity.
-
Specific PRMT5 substrates (e.g., H4R3me2s) to confirm target engagement.[15]
-
Key proteins in relevant signaling pathways (e.g., phospho-AKT, β-catenin, c-Myc) to evaluate downstream effects.[11]
-
A loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of methylated substrates and signaling proteins at different time points to the vehicle control.
Visualizations
Caption: PRMT5 inhibition by this compound affects multiple cellular processes.
Caption: Workflow for optimizing this compound treatment duration.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. aacrjournals.org [aacrjournals.org]
Assessing Prmt5-IN-19 cytotoxicity in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of Prmt5-IN-19 cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: this compound is an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme essential for the viability and proliferation of most, if not all, human cells, including non-cancerous cells.[1][2] Therefore, inhibition of PRMT5 by this compound is expected to induce cytotoxic or cytostatic effects in non-cancerous cell lines. The extent of this effect can be cell-type dependent. It is crucial to perform a dose-response study on your specific non-cancerous cell line to determine its sensitivity to this compound.
Q2: Are there any non-cancerous cell lines that are known to be less sensitive to PRMT5 inhibitors?
A2: While data specific to this compound is limited, studies with other PRMT5 inhibitors suggest that sensitivity can vary. For instance, some second-generation PRMT5 inhibitors are designed to be more potent in cancer cells with specific genetic deletions (e.g., MTAP-deleted tumors), showing greater selectivity and reduced toxicity in normal cells.[3] It is recommended to test a panel of non-cancerous cell lines relevant to your research to identify any differential sensitivity.
Q3: What are the known off-target effects of PRMT5 inhibitors?
A3: The primary on-target effect of PRMT5 inhibition is the disruption of cellular processes reliant on symmetric arginine dimethylation. In clinical trials, first-generation PRMT5 inhibitors have been associated with dose-limiting toxicities, particularly hematological adverse events such as anemia and thrombocytopenia.[4] At the cellular level, off-target effects would need to be determined empirically through comprehensive profiling, such as kinome scanning or proteomic analyses.
Q4: How does the cytotoxicity of this compound in non-cancerous cells compare to its effect on cancerous cells?
A4: Generally, PRMT5 is overexpressed in various cancer types compared to their normal counterparts, which may provide a therapeutic window.[5] For example, PRMT5 mRNA expression is markedly increased in colorectal cancer cell lines compared to normal colonic mucosal FHC cells.[5] This suggests that cancer cells might be more sensitive to PRMT5 inhibition. However, the relative sensitivity should be determined experimentally by comparing the IC50 values of this compound in your cancer cell line of interest versus a relevant non-cancerous control cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results. | 1. Inconsistent cell seeding density.2. Variation in drug concentration preparation.3. Cell line instability or contamination. | 1. Ensure a uniform single-cell suspension before seeding. Use a cell counter for accuracy.2. Prepare fresh serial dilutions of this compound for each experiment. Verify stock concentration.3. Perform regular cell line authentication and mycoplasma testing. |
| No significant cytotoxicity observed at expected concentrations. | 1. This compound degradation.2. The chosen non-cancerous cell line is resistant.3. Insufficient incubation time. | 1. Store this compound according to the manufacturer's instructions. Protect from light and repeated freeze-thaw cycles.2. Confirm the activity of your this compound stock on a sensitive cancer cell line as a positive control.3. Extend the incubation time (e.g., from 48h to 72h or 96h) to allow for cytotoxic effects to manifest. |
| Observed cytotoxicity is much higher than anticipated. | 1. Error in calculating drug dilutions.2. High sensitivity of the specific non-cancerous cell line.3. Solvent (e.g., DMSO) toxicity. | 1. Double-check all calculations for serial dilutions.2. This may be the true biological effect. Expand the dose-response curve to lower concentrations to accurately determine the IC50.3. Include a vehicle control (solvent only) to assess its contribution to cytotoxicity. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells. |
Quantitative Data Summary
As specific cytotoxicity data for this compound in non-cancerous cell lines is not publicly available, the following table provides representative IC50 values for other PRMT5 inhibitors in various cell lines to serve as a reference. Users must determine the IC50 of this compound for their specific non-cancerous cell lines experimentally.
| Inhibitor | Cell Line Type | Cell Line(s) | Assay Type | IC50 (µM) |
| CMP5 | HTLV-1 infected | MT2, HUT102 | Cell Proliferation | 3.98 - 7.58[6] |
| CMP5 | ATL cell lines | KOB, SU9T-01, KK1, SO4, ED | Cell Proliferation | 3.98 - 7.58[6] |
| MRTX1719 | MTAP del vs WT | HCT116 | Cell Viability | >70-fold selectivity for MTAP del[3] |
| GSK3326595 | Various Cancer | 276 cell lines | Cell Proliferation | 0.0076 to >30 (most <1 µM)[7] |
Experimental Protocols
Cell-Based IC50 Determination for this compound
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a non-cancerous cell line using a colorimetric cell viability assay (e.g., MTT or XTT).
Materials:
-
This compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with solvent) and untreated controls (medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Assessment:
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: PRMT5 pathway and the point of intervention by this compound.
References
- 1. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 2. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Prmt5-IN-19 experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting inconsistent results in experiments involving Prmt5-IN-19, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Here, you will find answers to frequently asked questions, detailed experimental protocols, and structured data to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during this compound experiments in a question-and-answer format.
Q1: Why are my IC50 values for this compound inconsistent in biochemical assays?
A1: Fluctuations in IC50 values for this compound in biochemical assays can stem from several factors:
-
Enzyme Activity: The enzymatic activity of PRMT5 is sensitive to pH and temperature. Significant deviations from the optimal pH range (typically 6.5-8.5) and temperature (around 37°C) can alter enzyme function and, consequently, inhibitor potency.
-
Inhibitor Solubility and Stability: this compound may have limited solubility in aqueous solutions. It is crucial to prepare fresh stock solutions in a suitable solvent like DMSO and ensure complete dissolution before dilution into the assay buffer. Visually inspect for any precipitation.
-
Reagent Quality: The quality and handling of reagents, including the PRMT5 enzyme, substrate (e.g., histone H4 peptide), and the cofactor S-adenosylmethionine (SAM), are critical. Use high-quality, fresh reagents to ensure assay consistency.
Q2: this compound is potent in my biochemical assay, but shows weak or no effect in my cell-based assays. What could be the reason?
A2: A discrepancy between biochemical and cellular potency is a common observation with small molecule inhibitors.[1] This can be attributed to:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration compared to the concentration used in the biochemical assay.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the inhibitor out of the cell, reducing its intracellular accumulation and efficacy.
-
Metabolism: The inhibitor could be rapidly metabolized by the cells into inactive forms.
-
Incubation Time: The duration of inhibitor treatment may be insufficient to elicit a cellular response. PRMT5 has a long half-life, and the downstream effects of its inhibition may take time to manifest. Consider extending the incubation period.
Q3: I'm observing significant cell death at concentrations where I don't see a substantial decrease in symmetric dimethylarginine (sDMA) levels. How can I determine if this is an off-target effect?
A3: Distinguishing on-target from off-target toxicity is crucial. Here are some troubleshooting steps:
-
Control Compound: Include a negative control compound with a similar chemical structure to this compound but is inactive against PRMT5. This can help differentiate between non-specific toxicity and PRMT5-mediated effects.
-
On-Target Engagement Marker: Measure the levels of sDMA on a known PRMT5 substrate, such as SmD3, using Western blotting. A dose-dependent decrease in sDMA levels would confirm that this compound is engaging its target within the cells.[1]
-
Dose-Response and Time-Course Analysis: Conduct a detailed dose-response and time-course experiment to carefully characterize the cytotoxic effects and correlate them with on-target inhibition.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and other representative PRMT5 inhibitors.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Radioactive Biochemical Assay | PRMT5 | 23.9 | [2] |
| This compound | AlphaLISA Assay | PRMT5 | 47 | [2] |
| Compound 9 | Biochemical Assay | PRMT5/MEP50 | 11 | [3] |
| EPZ015666 | Radioactive Biochemical Assay | PRMT5 | 30 | [4] |
| MRTX1719 | Biochemical Assay (in presence of MTA) | PRMT5/MEP50 | 8 | [5] |
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time | Reference |
| This compound | A375 | Melanoma | Proliferation Assay | 1.36 | 5 days | [2] |
| This compound | CHL-1 | Melanoma | Proliferation Assay | 1.08 | 4-5 days | [2] |
| This compound | SNU-423 | Hepatocellular Carcinoma | Proliferation Assay | 3.45 | 4-5 days | [2] |
| This compound | MV-4-11 | Acute Myeloid Leukemia | Proliferation Assay | 1.98 | 4-5 days | [2] |
| CMP5 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | Cell Viability | 23.94–33.12 | 120 hours | [6] |
| HLCL61 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | Cell Viability | 2.33–42.71 | 120 hours | [6] |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT-based)
This protocol assesses the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 72 hours to 5 days) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol is used to confirm the on-target activity of this compound by measuring the levels of sDMA on a known PRMT5 substrate.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA (e.g., anti-SmD3-sDMA), anti-total protein (e.g., anti-SmD3), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against the total form of the substrate protein and a loading control.
Visualizations
The following diagrams illustrate key concepts related to PRMT5 and experimental troubleshooting.
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Prmt5-IN-19 degradation during long-term experiments
Frequently Asked Questions (FAQs)
Q1: How should I store Prmt5-IN-19 for long-term and short-term use?
A1: Proper storage is critical to maintaining the stability and activity of this compound. For long-term storage, the solid compound should be stored at -20°C. Once dissolved, typically in a solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -80°C. For short-term use, a working solution can be prepared from the stock and stored at 4°C for a limited time, though fresh preparation is always recommended.
Q2: What is the best solvent for dissolving this compound?
A2: PRMT5 inhibitors are often soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to use anhydrous, high-purity DMSO to prepare a concentrated stock solution. The final concentration of DMSO in cell culture media should be kept low (typically below 0.1% to 0.5%) to avoid solvent-induced toxicity.[1]
Q3: My this compound solution shows precipitation after being added to the cell culture medium. What should I do?
A3: Precipitation can occur if the aqueous solubility of the compound is exceeded. To address this, you can try the following:
-
Decrease the final concentration: Your working concentration may be too high.
-
Optimize DMSO concentration: A slightly higher, yet non-toxic, final DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using an ultrasonic bath can help redissolve the compound.
-
Prepare fresh dilutions: Always prepare fresh dilutions from your stock solution for each experiment. Do not use a solution that has already precipitated.
Q4: How can I determine if this compound is degrading during my long-term experiment?
A4: Degradation can be assessed in several ways:
-
Time-course experiment: Measure the biological activity of the inhibitor at different time points after its addition to the culture medium. A decrease in efficacy over time suggests instability.
-
Analytical methods: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the amount of intact inhibitor remaining in the medium at various time points.[2]
-
Replenishment studies: Compare the results of experiments where the inhibitor-containing medium is replenished at regular intervals to those without replenishment.
Q5: Can repeated freeze-thaw cycles affect my this compound stock solution?
A5: Yes, repeated freeze-thaw cycles can lead to the degradation of small molecules. Additionally, since DMSO is hygroscopic, it can absorb moisture from the air each time the vial is opened, which can dilute your stock solution and potentially promote hydrolysis of the compound.[3] To avoid this, it is highly recommended to aliquot your stock solution into single-use vials.
Troubleshooting Guides
Issue 1: Loss of Inhibitor Activity in a Long-Term Experiment
| Possible Cause | Suggested Solution |
| Chemical Instability in Aqueous Medium | The compound may be unstable at 37°C in the culture medium. Components in the media, such as amino acids or vitamins, could react with the inhibitor.[2] Perform a stability check in a simpler buffer system (e.g., PBS) to assess inherent aqueous stability.[2] |
| Metabolic Degradation by Cells | Cells can metabolize the inhibitor, reducing its effective concentration over time. |
| Binding to Plasticware or Serum Proteins | The compound may adsorb to the surface of cell culture plates or bind to proteins in the fetal bovine serum (FBS), reducing its bioavailable concentration.[2] |
| Insufficient Replenishment | In long-term experiments, the initial concentration of the inhibitor may not be sufficient to maintain target engagement over the entire duration. |
Troubleshooting Workflow for Inhibitor Instability
Caption: A flowchart for troubleshooting loss of inhibitor activity.
Data Presentation
Table 1: Illustrative Stability of a PRMT5 Inhibitor in Cell Culture Media at 37°C
| Time (Hours) | % Remaining in Media without Serum (Mean ± SD) | % Remaining in Media with 10% FBS (Mean ± SD) |
| 0 | 100 ± 0 | 100 ± 0 |
| 2 | 95.2 ± 3.1 | 98.5 ± 2.5 |
| 8 | 80.7 ± 4.5 | 92.1 ± 3.8 |
| 24 | 65.4 ± 5.2 | 85.6 ± 4.1 |
| 48 | 42.1 ± 6.8 | 75.3 ± 5.5 |
| 72 | 25.9 ± 7.1 | 60.2 ± 6.3 |
| This data is for illustrative purposes only and is based on general observations for small molecule inhibitors. Actual stability will be compound-specific. Data represents the mean percentage of the initial compound concentration remaining at each time point as determined by HPLC-MS analysis. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the chemical stability of this compound in a cell-free culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
Sterile, low-protein-binding microcentrifuge tubes and cell culture plates
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in the cell culture medium (with and without 10% FBS) to a final working concentration (e.g., 10 µM).
-
Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well low-protein-binding plate for each condition. Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Sample Processing: Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet any precipitated proteins and transfer the supernatant to an HPLC vial.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Experimental Workflow for Stability Assessment
Caption: A workflow for assessing the stability of a small molecule inhibitor.
Signaling Pathway
PRMT5 Signaling and Regulation
Caption: PRMT5 methylates various substrates, influencing key cellular processes.
References
Technical Support Center: Enhancing Bioavailability of Prmt5-IN-19 for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Prmt5-IN-19, a representative poorly soluble small molecule inhibitor of PRMT5.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound showed low oral bioavailability and high variability. What are the potential causes?
Low oral bioavailability of this compound is likely attributable to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract.[1][2] High variability can stem from physiological differences in test subjects (e.g., GI pH, transit time) and inconsistent dissolution of the compound. For poorly soluble drugs, achieving adequate bioavailability is crucial for evaluating their therapeutic potential.[1]
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[2][3] These can be broadly categorized into:
-
Physical Modifications: Altering the physical properties of the drug substance.
-
Formulation-Based Approaches: Incorporating the drug into advanced delivery systems.
-
Chemical Modifications: Modifying the drug molecule itself.
Q3: Can you explain the different physical modification techniques?
Physical modification strategies aim to increase the surface area and dissolution rate of the drug.[4][5] Key techniques include:
-
Micronization: Reducing the particle size of the drug to the micrometer range increases the surface area available for dissolution.[2][4]
-
Nanosizing: Further reducing particle size to the nanometer range can significantly improve dissolution rates due to a very high surface area-to-volume ratio.[2] This can be achieved through methods like high-pressure homogenization or wet milling.[2]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can enhance solubility and dissolution.[2][6] The amorphous form is more energetic and thus more soluble than the stable crystalline form.[1][6]
Q4: What are some effective formulation-based strategies?
Formulation-based approaches focus on creating a more favorable environment for drug dissolution and absorption in the GI tract.[7][8] Common strategies include:
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[2][4] Upon gentle agitation in the GI fluids, they form fine oil-in-water emulsions, facilitating drug dissolution and absorption.[4]
-
Cyclodextrin Complexation: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes.[2][3] This complexation increases the drug's solubility in water.[2]
-
Solid Dispersions: Similar to amorphous solid dispersions, this technique involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution.[6][8]
Q5: When should I consider chemical modification of this compound?
Chemical modification is a more involved strategy that should be considered if formulation approaches are insufficient. A common chemical modification is the prodrug approach .[1][7] This involves synthesizing a bioreversible derivative of the parent drug that has improved solubility and is converted back to the active drug in the body.[1] For example, adding a phosphate (B84403) group can create a more water-soluble phosphate prodrug.[1]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution(s) |
| Low and inconsistent plasma exposure after oral gavage. | Poor aqueous solubility leading to limited and variable dissolution. | 1. Formulate with a vehicle designed for poorly soluble compounds. Start with a simple suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose).2. Explore lipid-based formulations. Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve solubility and absorption.[4]3. Reduce particle size. Micronization or nanosizing of the drug substance can increase its dissolution rate.[2] |
| Precipitation of the compound observed in the formulation before or during administration. | The drug concentration exceeds its solubility in the chosen vehicle. | 1. Decrease the drug concentration in the formulation. 2. Incorporate co-solvents to increase the drug's solubility in the vehicle.[2]3. Prepare an amorphous solid dispersion to enhance the kinetic solubility.[6] |
| High inter-animal variability in pharmacokinetic (PK) data. | Inconsistent dissolution due to physiological variations (e.g., stomach pH). | 1. Utilize a formulation that promotes rapid and complete dissolution , such as a SEDDS or a nanosuspension.[1][4]2. Ensure a consistent dosing procedure across all animals. |
| In vivo efficacy is lower than expected based on in vitro potency. | Insufficient drug exposure at the target site due to poor bioavailability. | 1. Conduct a pilot pharmacokinetic study to determine the plasma concentrations achieved with the current formulation.2. Implement a bioavailability-enhancing formulation strategy as outlined in the FAQs and tables below. |
Summary of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanosizing | Increases surface area for dissolution.[2] | Broadly applicable, relatively simple to implement. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersion | Increases apparent solubility and dissolution rate by preventing crystallization.[6] | Can significantly enhance bioavailability. | Amorphous form can be physically and chemically unstable over time.[1] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is pre-dissolved in a lipid vehicle, which forms a microemulsion in the GI tract, facilitating absorption.[4] | Can significantly improve bioavailability; can also enhance lymphatic transport. | Requires careful selection of excipients; potential for GI side effects at high doses. |
| Cyclodextrin Complexation | Forms a host-guest complex where the hydrophobic drug is encapsulated by the hydrophilic cyclodextrin, increasing its solubility.[2][3] | Effective for many molecules; can also improve stability. | Limited by the stoichiometry of the complex; may not be suitable for all drug structures. |
| Prodrug Approach | A more soluble, inactive derivative of the drug is synthesized, which is converted to the active form in the body.[1] | Can dramatically improve solubility and absorption.[7] | Requires chemical synthesis and may introduce new metabolic pathways and potential toxicities. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Nanosuspension using Wet Milling
-
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.
-
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar high-energy mill
-
-
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber. The volume of milling media should be approximately 50-60% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). The optimal milling time should be determined experimentally.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size of the resulting nanosuspension using dynamic light scattering or laser diffraction. The target particle size is typically in the range of 100-250 nm.[4]
-
The nanosuspension can then be used for in vivo studies.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To prepare a SEDDS formulation of this compound to improve its oral absorption.
-
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP)
-
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Prepare the SEDDS formulation by accurately weighing the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C and mix gently until a homogenous solution is formed.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
To evaluate the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a microemulsion.
-
The final formulation can be filled into capsules for oral administration.
-
Visualizations
Caption: Workflow for addressing poor bioavailability of this compound.
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
Technical Support Center: Prmt5-IN-19 Dose-Response Curve Optimization and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prmt5-IN-19. The information is designed to assist with the optimization and analysis of dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active, non-nucleoside inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It functions by occupying the S-adenosylmethionine (SAM)-binding pocket of PRMT5, thereby blocking its methyltransferase activity.[1][2] This inhibition of PRMT5, a key enzyme that symmetrically dimethylates arginine residues on histone and non-histone proteins, can lead to the induction of apoptosis in cancer cells.[1][2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to two years. Once dissolved, for instance in DMSO, it is advisable to store the stock solution at -80°C for up to six months.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO at a concentration of 10 mM.[2] To prepare a stock solution, it is recommended to use anhydrous, sterile DMSO. For example, to make a 10 mM stock solution, dissolve 3.9648 mg of this compound (Molecular Weight: 396.48 g/mol ) in 1 mL of DMSO.[2] It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: In which cancer cell lines has this compound shown anti-proliferative effects?
This compound has demonstrated anti-proliferative activity across a range of cancer cell lines, with IC50 values typically in the low micromolar range after 4-5 days of treatment.[1]
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value |
| Radioactive Biochemical Assay | PRMT5 | 23.9 nM |
| AlphaLISA Assay | PRMT5 | 47 nM |
| Cell Proliferation Assay (5 days) | A375 (Melanoma) | 1.36 µM |
| Cell Proliferation Assay (4-5 days) | CHL-1 (Melanoma) | 1.08 - 3.45 µM |
| Cell Proliferation Assay (4-5 days) | SNU-423 (Hepatocellular Carcinoma) | 1.08 - 3.45 µM |
| Cell Proliferation Assay (4-5 days) | SNU-449 (Hepatocellular Carcinoma) | 1.08 - 3.45 µM |
| Cell Proliferation Assay (4-5 days) | MDA-MB-231 (Breast Cancer) | 1.08 - 3.45 µM |
| Cell Proliferation Assay (4-5 days) | MDA-MB-453 (Breast Cancer) | 1.08 - 3.45 µM |
| Cell Proliferation Assay (4-5 days) | MV-4-11 (Acute Myeloid Leukemia) | 1.08 - 3.45 µM |
| Cell Proliferation Assay (4-5 days) | MOLM13 (Acute Myeloid Leukemia) | 1.08 - 3.45 µM |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Detailed Methodology for a Cell Viability Dose-Response Assay (e.g., MTT Assay)
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock solution in culture medium. A common approach is a 10-point, 3-fold serial dilution to cover a broad concentration range (e.g., from 100 µM down to low nanomolar concentrations).
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as a negative control.
-
-
Incubation:
-
Incubate the plate for your desired time period (e.g., 72 hours to 5 days) at 37°C in a humidified CO2 incubator.[1]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or incomplete mixing of reagents.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding.
-
Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or medium to minimize evaporation.
-
Thoroughly mix all reagents, including this compound dilutions, before adding them to the wells.
-
Problem 2: The dose-response curve is flat or shows weak inhibition, even at high concentrations.
-
Possible Cause: Insufficient incubation time, compound instability or insolubility, or low sensitivity of the cell line to PRMT5 inhibition.
-
Troubleshooting Steps:
-
Incubation Time: Extend the treatment duration. Effects of PRMT5 inhibition can take several days to manifest.
-
Compound Integrity: Prepare fresh working solutions for each experiment from a frozen stock to avoid degradation. Visually inspect for any precipitation when diluting into aqueous media.
-
Cell Line Sensitivity: Confirm PRMT5 expression levels in your cell line using Western blot or qPCR. Consider using a cell line known to be sensitive to PRMT5 inhibition as a positive control (e.g., A375).[1]
-
Problem 3: The IC50 value is significantly different from published values.
-
Possible Cause: Differences in experimental conditions such as cell density, passage number, serum concentration, or incubation time.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure all experimental parameters are consistent between experiments.
-
Cell Health: Use cells that are in the logarithmic growth phase and have a low passage number.
-
Assay Conditions: Verify that the assay conditions (e.g., incubation time) are comparable to those reported in the literature for this compound.[1]
-
Problem 4: The dose-response curve does not reach a 0% viability plateau at the highest concentrations.
-
Possible Cause: this compound solubility issues at high concentrations, or the compound may be cytostatic rather than cytotoxic at the tested concentrations and time points.
-
Troubleshooting Steps:
-
Solubility Check: Prepare the highest concentration of the inhibitor and visually inspect for any precipitates.
-
Alternative Assays: Consider using an assay that distinguishes between cytostatic and cytotoxic effects, or a longer endpoint assay.
-
Mandatory Visualizations
References
How to prevent Prmt5-IN-19 precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) to address the common challenge of Prmt5-IN-19 precipitation in cell culture media. By following these guidelines, researchers can ensure consistent and effective delivery of this potent and selective PRMT5 inhibitor in their experiments.
Understanding this compound
This compound is a selective, orally active, non-nucleoside inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with IC50 values of 23.9 nM in a radioactive biochemical assay and 47 nM in an AlphaLISA assay.[1] It functions by occupying the S-adenosylmethionine (SAM)-binding pocket of PRMT5, thereby blocking its methyltransferase activity. Due to its hydrophobic nature, this compound can be challenging to work with in aqueous cell culture environments, often leading to precipitation and inconsistent experimental results.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for troubleshooting solubility issues.
| Property | Value | Reference |
| Molecular Weight | 396.48 g/mol | [1] |
| Solubility in DMSO | 10 mM | [1] |
| CAS Number | 2783961-86-2 | [1] |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added my DMSO stock solution to the cell culture medium. Why did this happen?
This is a common phenomenon known as "antisolvent precipitation." this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), an organic solvent, but has poor solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock is diluted directly into the medium, the DMSO concentration drops sharply, and the aqueous environment cannot keep the hydrophobic this compound in solution, causing it to precipitate.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Anhydrous, high-purity DMSO is the recommended solvent for preparing stock solutions of this compound.[4] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture, as high concentrations of DMSO can be toxic to cells.[2]
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
The final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers recommending 0.1% or lower to avoid cytotoxic effects.[2] However, the tolerance to DMSO can be cell-line specific. It is best practice to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q4: How does serum in the cell culture medium affect the solubility of this compound?
Fetal Bovine Serum (FBS) and other sera contain proteins like albumin, which can bind to hydrophobic compounds and help to keep them in solution.[5] Therefore, preparing your this compound working solution in complete medium containing serum may improve its solubility compared to serum-free medium.
Q5: My this compound solution was clear initially but precipitated after some time in the incubator. What could be the cause?
This delayed precipitation can be due to several factors:
-
Temperature fluctuations: Changes in temperature can affect the solubility of the compound.
-
pH shifts: The pH of the medium can change over time in the incubator, which may affect the solubility of pH-sensitive compounds.
-
Compound instability: The compound may not be stable in the aqueous environment of the cell culture medium over long incubation periods.
Troubleshooting Guides
Immediate Precipitation Upon Dilution
If you observe immediate precipitation when preparing your working solution, follow this troubleshooting workflow:
Workflow for addressing immediate precipitation of this compound.
Delayed Precipitation in Culture
If you observe precipitation after incubation, consider the following:
Troubleshooting delayed precipitation of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound to prepare a 10 mM stock solution (Molecular Weight = 396.48 g/mol ). For 1 mL of 10 mM stock, you will need 3.96 mg of this compound.
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture (Stepwise Dilution)
This protocol is designed to minimize precipitation when diluting the DMSO stock into your aqueous cell culture medium.
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) containing serum (e.g., 10% FBS)
-
Sterile tubes
-
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Intermediate Dilution: In a sterile tube, prepare an intermediate dilution of this compound by adding a small volume of the 10 mM DMSO stock to a small volume of the pre-warmed complete medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
Vortex the intermediate dilution gently and immediately.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed complete medium to achieve your desired final concentration. For example, to make a 10 µM final concentration in 10 mL of medium, add 100 µL of the 1 mM intermediate solution to 9.9 mL of medium.
-
Mix the final working solution gently by inverting the tube several times.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 3: Determining the Maximum Soluble Concentration of this compound in Your Cell Culture Medium
This experiment will help you determine the highest concentration of this compound that remains soluble in your specific cell culture setup.
-
Materials:
-
10 mM this compound in DMSO
-
Your complete cell culture medium (with and without serum to test both conditions)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add 198 µL of your complete cell culture medium to each well.
-
Prepare a serial dilution of your 10 mM this compound stock solution in DMSO.
-
Add 2 µL of each DMSO dilution to the corresponding wells of the 96-well plate containing the medium. This will create a range of final this compound concentrations with a final DMSO concentration of 1%.
-
Include a vehicle control well with 2 µL of DMSO only.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Visually inspect the wells for any signs of precipitation at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.[2]
-
The highest concentration that remains clear is the maximum soluble concentration of this compound under your experimental conditions.
-
PRMT5 Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of PRMT5. PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in a variety of cellular processes.
Inhibition of the PRMT5 signaling pathway by this compound.
By following these guidelines and protocols, researchers can minimize the risk of this compound precipitation and ensure the reliability and reproducibility of their experimental results.
References
Assessing the stability of Prmt5-IN-19 under various storage conditions
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Prmt5-IN-19?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] Once dissolved in a solvent such as DMSO, the stock solution is best stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q2: What is the best solvent to dissolve this compound?
A2: this compound is expected to be highly soluble in DMSO.[2] A stock solution of at least 25 mg/mL can likely be prepared in DMSO with the aid of ultrasonication.[2] It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[2]
Q3: My experimental results are inconsistent. Could this compound instability be the cause?
A3: Inconsistent results can indeed be a symptom of compound instability.[3][4] Degradation of this compound can lead to a decrease in its effective concentration, resulting in variable experimental outcomes. It is crucial to adhere to proper storage and handling procedures. If you suspect instability, it is advisable to perform a stability test on your sample.[3][4]
Q4: How can I check the stability of my this compound sample?
A4: The stability of a small molecule like this compound in a specific medium can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods can detect degradation products and quantify the amount of intact compound remaining over time.[3] A general protocol for assessing stability is provided in the "Experimental Protocols" section below.
Q5: Can I prepare aqueous working solutions from my DMSO stock?
A5: Direct dilution of a concentrated DMSO stock solution into aqueous buffers can often lead to precipitation of hydrophobic compounds like this compound.[2] For cell-based assays, it is common practice to dilute the DMSO stock to an intermediate concentration before further diluting into the final culture medium. For in vivo studies, specific formulations using co-solvents may be necessary to maintain solubility.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution | The solution may have been stored for an extended period, or the solvent may have absorbed moisture. | Gently warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound.[2] Always ensure your stock solution is clear before preparing working solutions. |
| No or weak effect observed in a cell-based assay | 1. Compound Instability: The compound may have degraded due to improper storage or handling. 2. Insufficient Incubation Time: The duration of treatment may not be sufficient to observe the desired effect. 3. Cell Line Insensitivity: Some cell lines may be less dependent on PRMT5 activity. | 1. Ensure proper storage of this compound powder and stock solutions.[4] Prepare fresh working solutions from a frozen stock for each experiment.[4] 2. Conduct a time-course experiment to determine the optimal treatment duration. 3. Confirm PRMT5 expression in your cell line via Western blot or qPCR and consider using a cell line known to be sensitive to PRMT5 inhibition as a positive control.[4] |
| Variability between experiments | Degradation of the compound can lead to a decrease in its effective concentration. | Adhere strictly to recommended storage and handling procedures. Perform a stability test on your sample if you suspect degradation.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolution: Vortex the tube and use an ultrasonic bath to aid dissolution until the solution is clear.[2]
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: Assessing the Stability of this compound using HPLC
Objective: To quantify the degradation of this compound over time in a specific liquid medium.
Materials:
-
This compound stock solution in DMSO
-
Desired experimental medium (e.g., PBS, cell culture medium)
-
HPLC system with a UV-Vis detector
-
C18 HPLC column
-
Appropriate mobile phases (e.g., acetonitrile, water with formic acid)
-
Autosampler vials
-
Incubator or water bath
Methodology:
-
Prepare Test Solution: Dilute the this compound stock solution with the experimental medium to the final working concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial peak area corresponding to the intact this compound.[3]
-
Incubation: Incubate the remaining test solution at the desired experimental temperature (e.g., 37°C).[3]
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw aliquots of the test solution and inject them into the HPLC system.[3]
-
Data Analysis:
-
For each time point, identify and integrate the peak corresponding to this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.[3]
-
Visualizations
Caption: Workflow for this compound solution preparation and stability assessment.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to PRMT5 Inhibitors: Prmt5-IN-19 vs. GSK3326595 and JNJ-64619178
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating numerous cellular processes, including gene transcription, RNA splicing, and cell signaling pathways.[1][2][3] Dysregulation of PRMT5 activity is frequently observed in a variety of cancers, correlating with tumor progression and poor prognosis.[4][5] This has spurred the development of small molecule inhibitors aimed at attenuating its oncogenic functions. This guide provides a detailed, data-driven comparison of three such inhibitors: Prmt5-IN-19, GSK3326595 (also known as Pemrametostat), and JNJ-64619178 (also known as Onametostat).
Mechanism of Action
The three inhibitors modulate PRMT5 activity through distinct mechanisms of action. This compound is a non-nucleoside inhibitor that occupies the S-adenosylmethionine (SAM)-binding pocket, thereby blocking the methyltransferase activity of PRMT5.[6] GSK3326595 is a reversible, potent, and selective PRMT5 inhibitor.[7] In contrast, JNJ-64619178 is described as a selective, orally active, and pseudo-irreversible inhibitor of PRMT5.[8]
Biochemical and Cellular Potency
The potency of these inhibitors has been characterized in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal growth inhibition (GI50) in various cancer cell lines are summarized below.
| Inhibitor | Biochemical IC50 | Cellular GI50/IC50 | Cell Lines Tested | Reference |
| This compound | 23.9 nM (radioactive assay), 47 nM (AlphaLISA) | 1.08 - 3.45 µM | A-375, CHL-1, SNU-423, SNU-449, MDA-MB-231, MDA-MB-453, MV-4-11, MOLM13 | [6] |
| GSK3326595 | Not specified in the search results | Not specified in the search results | Not specified in the search results | |
| JNJ-64619178 | 0.14 nM | Not specified in the search results | Lung, breast, pancreatic, and hematological malignancies | [8] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor activity of these PRMT5 inhibitors.
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | A375 xenograft model | 75 mg/kg/day, p.o. for 19 days | Significant antitumor efficacy | [6] |
| GSK3326595 | Not specified in the search results | Not specified in the search results | Not specified in the search results | |
| JNJ-64619178 | Solid and hematological xenograft models | 1 to 10 mg/kg, once daily, p.o. | Up to 99% | [9] |
Signaling Pathways and Experimental Workflows
The inhibition of PRMT5 impacts multiple downstream signaling pathways. A key mechanism involves the regulation of RNA splicing, which can lead to the activation of tumor suppressor pathways like p53.[3][4] PRMT5 also plays a role in epigenetic regulation through histone methylation and can influence cell proliferation and survival through pathways such as WNT/β-catenin and AKT/GSK3β.[10][11]
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Expression of PRMT5 correlates with malignant grade in gliomas and plays a pivotal role in tumor growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Prmt5-IN-19 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Prmt5-IN-19, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). We present objective comparisons with alternative PRMT5 inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, and signal transduction.[2][3] Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.[4][5]
This compound is a selective, orally active, non-nucleoside PRMT5 inhibitor.[6] It occupies the S-adenosylmethionine (SAM)-binding pocket of PRMT5, effectively blocking its methyltransferase activity.[6] Validating that this compound and similar molecules engage PRMT5 within the complex cellular environment is a critical step in their development as therapeutic agents.
Methods for Validating PRMT5 Target Engagement
Several robust methods can be employed to confirm that a compound directly interacts with and inhibits PRMT5 in a cellular context. This guide focuses on three widely used assays:
-
Western Blot for Symmetric Dimethylarginine (SDMA): A direct and functional readout of PRMT5 enzymatic activity.
-
NanoBRET™ Target Engagement Assay: A quantitative, live-cell assay to measure compound binding to the target protein.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay that assesses target engagement by measuring changes in protein thermal stability.
The following sections will detail the principles of each assay, provide comparative data for this compound and alternative inhibitors, and present detailed experimental protocols.
Comparative Analysis of PRMT5 Inhibitors
The potency of this compound in cellular assays is comparable to other well-characterized PRMT5 inhibitors. The choice of inhibitor and validation method will depend on the specific research question and available resources.
| Inhibitor | Mechanism of Action | Cell Line | Assay | IC50/EC50 |
| This compound | SAM-competitive | A-375 (Melanoma) | Proliferation | 1.36 µM[6] |
| MV-4-11 (AML) | Proliferation | 1.08 µM[6] | ||
| A-375 (Melanoma) | SDMA Inhibition | Concentration-dependent inhibition[6] | ||
| GSK3326595 (Pemrametostat) | Substrate-competitive | Z-138 (Mantle Cell Lymphoma) | Proliferation | 96 nM[7] |
| HEK293 | NanoBRET™ | 62 nM[8] | ||
| JNJ-64619178 (Onametostat) | SAM-competitive | NCI-H1048 (Small Cell Lung Cancer) | Proliferation | Not specified |
| A549 (Lung Cancer) | Cellular Target Engagement (SmD3 methylation) | Potent inhibition observed[9] | ||
| MRTX1719 | MTA-cooperative | HCT116 MTAPdel (Colorectal) | SDMA Inhibition | 8 nM[10] |
| HCT116 MTAPdel (Colorectal) | Proliferation | 12 nM[10] | ||
| EPZ015666 (GSK3235025) | Substrate-competitive | Z-138 (Mantle Cell Lymphoma) | Proliferation | 96 nM[7] |
| Multiple Myeloma Cell Lines | SDMA Inhibition | Dose-dependent decrease[11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the accurate assessment and comparison of PRMT5 inhibitors.
Western Blot for Symmetric Dimethylarginine (SDMA)
This assay directly measures the functional consequence of PRMT5 inhibition by quantifying the levels of symmetric dimethylarginine, a product of PRMT5's enzymatic activity.[11]
Principle: Cells are treated with the PRMT5 inhibitor, and total protein is extracted. Western blotting is then performed using an antibody specific for SDMA-modified proteins. A decrease in the SDMA signal indicates target engagement and inhibition of PRMT5.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound or other inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SDMA overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for SDMA and the loading control. Normalize the SDMA signal to the loading control and compare the levels in inhibitor-treated cells to the vehicle control.
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the binding of a test compound to a NanoLuc® luciferase-tagged target protein.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-PRMT5 fusion protein (donor) and a cell-permeable fluorescent tracer that binds to PRMT5 (acceptor). When an inhibitor like this compound binds to PRMT5, it competes with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-PRMT5 and its binding partner WDR77.
-
Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound or other inhibitors to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Substrate Addition and Signal Measurement: Add the NanoLuc® substrate and immediately measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.
Principle: When a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation. By heating cell lysates or intact cells at different temperatures, the amount of soluble target protein remaining can be quantified. A shift in the protein's melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol:
-
Cell Treatment: Treat cells with this compound or other inhibitors at a desired concentration for a specific duration. Include a vehicle control.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of PRMT5 by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble PRMT5 as a function of temperature to generate melting curves. A shift in the melting curve to the right in the presence of the inhibitor indicates target stabilization and engagement.
PRMT5 Signaling Pathways
PRMT5 is a central node in various signaling pathways that regulate cell proliferation, survival, and gene expression. Inhibition of PRMT5 can therefore have widespread effects on cellular function.
Conclusion
Validating the target engagement of PRMT5 inhibitors like this compound in a cellular context is essential for their preclinical and clinical development. The methods described in this guide—Western Blot for SDMA, NanoBRET™, and CETSA®—provide a robust toolkit for researchers to confirm on-target activity, determine cellular potency, and compare the efficacy of different inhibitors. The provided data and protocols serve as a valuable resource for designing and executing experiments to rigorously assess PRMT5 target engagement.
References
- 1. PRMT5 in gene regulation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PRMT5 Inhibition: A Comparative Guide to GSK3326595 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for inhibiting the function of Protein Arginine Methyltransferase 5 (PRMT5): the small molecule inhibitor GSK3326595 and PRMT5-specific small interfering RNA (siRNA) knockdown. The cross-validation of findings using both a pharmacological inhibitor and a genetic knockdown approach is crucial for confirming on-target effects and understanding the full spectrum of a target's function in cellular processes.
Comparative Overview of Mechanisms and Cellular Effects
GSK3326595 is a potent and selective inhibitor of PRMT5, which acts by binding to the enzyme and blocking its methyltransferase activity.[1][2] This prevents the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates. In contrast, siRNA-mediated knockdown targets the PRMT5 messenger RNA (mRNA) for degradation through the RNA-induced silencing complex (RISC), thereby preventing the synthesis of the PRMT5 protein.[3] Both approaches ultimately lead to a reduction in PRMT5's functional activity, resulting in similar downstream biological consequences, including decreased cell proliferation, cell cycle arrest, and induction of apoptosis in cancer cells.[2][4][5]
Data Presentation: Quantitative Comparison of GSK3326595 and PRMT5 siRNA
The following tables summarize quantitative data from various studies to facilitate a comparison of the effects of GSK3326595 and PRMT5 siRNA on key cellular and molecular parameters.
Table 1: Effects on Cell Viability and Proliferation
| Parameter | GSK3326595 (or similar PRMT5 inhibitor) | PRMT5 siRNA | Cell Lines |
| Cell Viability | IC50 of 5 nM in CHP-134 cells[6] | Significant decrease in proliferation[7] | Neuroblastoma, U2OS |
| Colony Formation | Dose-dependent reduction in colony formation | Significant decrease in colony formation | Various cancer cell lines |
| Cell Count | Significant decrease in cell number over 96 hours | Significant decrease in cell number over 96 hours[7] | U2OS |
Table 2: Effects on Apoptosis and Cell Cycle
| Parameter | GSK3326595 | PRMT5 siRNA | Cell Lines |
| Apoptosis (Sub-G1) | Increase in sub-G1 population[6] | Increase in apoptotic cells (Annexin-V staining)[4] | Neuroblastoma, Glioblastoma |
| Caspase Activation | Increased cleaved caspase-3 and PARP[1] | Increased caspase-dependent apoptosis[4] | Multiple Myeloma, Glioblastoma |
| Cell Cycle Arrest | G1 phase arrest[8] | G1 phase arrest[9][10] | Lymphoma, Lung Cancer, KSHV-infected cells |
Table 3: Biomarker Modulation
| Parameter | GSK3326595 | PRMT5 siRNA | Method of Detection |
| Symmetric Dimethylarginine (sDMA) | Dose-dependent decrease in global sDMA levels[1][8] | Significant reduction in global sDMA levels | Western Blot |
| PRMT5 Protein Levels | No change in total PRMT5 protein levels[1] | Significant reduction in total PRMT5 protein levels[9] | Western Blot |
| Histone Methylation (H4R3me2s) | Reduction in H4R3me2s | Reduction in H4R3me2s[4] | Western Blot, Immunofluorescence |
Experimental Protocols
Protocol 1: Inhibition of PRMT5 using GSK3326595
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of GSK3326595 in a suitable solvent such as DMSO. Create a serial dilution of the inhibitor in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of GSK3326595. Include a vehicle control (medium with DMSO) group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the desired assays, such as:
-
Cell Viability Assay: Use a reagent like CellTiter-Glo® to measure ATP levels as an indicator of cell viability.
-
Western Blot: Lyse cells to extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against sDMA, PRMT5, and other relevant proteins.
-
Flow Cytometry: For cell cycle analysis, fix and stain cells with propidium (B1200493) iodide. For apoptosis, use Annexin V and propidium iodide staining.
-
Protocol 2: Knockdown of PRMT5 using siRNA
-
Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to achieve 50-70% confluency on the day of transfection.[3]
-
siRNA-Lipid Complex Formation: Dilute PRMT5-targeting siRNA (and a non-targeting control siRNA) in an appropriate serum-free medium.[3] In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[3]
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.[3]
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The medium can be replaced with fresh, complete medium after 4-6 hours if necessary.
-
Endpoint Analysis: Harvest cells for analysis. Verify knockdown efficiency via qRT-PCR (for mRNA levels) and Western blot (for protein levels). Perform functional assays as described in Protocol 1.[3]
Visualizations: Signaling Pathways and Experimental Workflow
Caption: PRMT5 Signaling and Inhibition Pathways.
References
- 1. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PRMT5 Inhibitors: Prmt5-IN-19 Versus Covalent Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison between the non-covalent PRMT5 inhibitor, Prmt5-IN-19, and the class of covalent PRMT5 inhibitors. This analysis is supported by experimental data on their mechanisms of action and potency.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its role in regulating a multitude of cellular processes, including gene transcription, RNA splicing, and cell proliferation. The development of small molecule inhibitors against PRMT5 has led to distinct strategies for modulating its activity, primarily through non-covalent and covalent inhibition. This guide will explore the nuances of these two approaches, with a specific focus on this compound as a representative non-covalent inhibitor.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and covalent PRMT5 inhibitors lies in their interaction with the PRMT5 enzyme.
This compound: A Non-Covalent, SAM-Competitive Inhibitor
This compound is a selective, orally active, non-nucleoside inhibitor of PRMT5. Its mechanism of action involves binding to the S-adenosylmethionine (SAM) binding pocket of the PRMT5 enzyme[1]. By occupying this pocket, this compound directly competes with the endogenous methyl donor, SAM, thereby preventing the transfer of a methyl group to PRMT5 substrates. This reversible binding leads to a reduction in symmetric dimethylarginine (sDMA) levels on both histone and non-histone proteins, ultimately inducing apoptosis in cancer cells[1].
Covalent PRMT5 Inhibitors: Irreversible Targeting of a Unique Cysteine Residue
Covalent PRMT5 inhibitors employ a distinct and irreversible mechanism. These inhibitors are designed to target a unique cysteine residue, C449, located within the SAM-binding site of PRMT5[2][3]. This cysteine is not conserved in other PRMT family members, providing an opportunity for high selectivity[4]. Typically, these inhibitors contain a reactive electrophile, such as an aldehyde, which forms a permanent covalent bond with the thiol group of C449[2][3]. This irreversible binding permanently inactivates the enzyme.
dot
Caption: Mechanism of this compound Inhibition.
dot
Caption: Mechanism of Covalent PRMT5 Inhibition.
Potency: A Quantitative Comparison
The potency of an inhibitor is a critical measure of its effectiveness. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
| Inhibitor Class | Compound | Biochemical IC50 (PRMT5/MEP50) | Cellular sDMA IC50 | Cellular Proliferation IC50 | Reference(s) |
| Non-Covalent | This compound | 23.9 nM (radioactive assay), 47 nM (AlphaLISA) | Not explicitly reported, but dose-dependent inhibition shown | 1.08 - 3.45 µM (various cell lines) | [1] |
| Covalent | Hemiaminal 9 | 11 nM | 0.012 µM (Granta-519) | 0.060 µM (Granta-519) | [2] |
| Aldehyde 10 | 19.5 nM | 0.022 µM (Granta-519) | 0.048 µM (Granta-519) | [2] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and incubation times.
Experimental Protocols
The characterization of PRMT5 inhibitors relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical IC50 Determination (Radioactive Assay)
This assay directly measures the enzymatic activity of the PRMT5/MEP50 complex.
-
Reaction Setup: A reaction mixture is prepared containing the recombinant human PRMT5/MEP50 enzyme complex, a biotinylated peptide substrate (e.g., derived from histone H4), and S-adenosyl-L-[methyl-³H]methionine (³H-SAM) as the methyl donor in an appropriate assay buffer.
-
Inhibitor Incubation: The test compound (e.g., this compound or a covalent inhibitor) is serially diluted and pre-incubated with the PRMT5/MEP50 complex to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the peptide substrate and ³H-SAM.
-
Reaction Quenching and Detection: After a defined incubation period at 37°C, the reaction is stopped. The biotinylated peptides are captured on a streptavidin-coated plate, and the incorporation of the radiolabeled methyl group is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
This assay assesses the in-cell activity of the inhibitor by measuring the levels of sDMA on PRMT5 substrates.
-
Cell Treatment: Cancer cell lines of interest are treated with varying concentrations of the PRMT5 inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method, such as a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-sDMA). Subsequently, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The sDMA signal is normalized to a loading control (e.g., β-actin or GAPDH) to determine the dose-dependent reduction in sDMA levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a defined period (e.g., 3-5 minutes).
-
Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble PRMT5 remaining at each temperature is quantified by Western blotting.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble PRMT5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
dot
References
A Comparative Analysis of PRMT5 Inhibitors: Prmt5-IN-19 vs. LLY-283 in Cellular Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular performance of two prominent PRMT5 inhibitors, Prmt5-IN-19 and LLY-283. This analysis is supported by available experimental data and detailed methodologies for key cellular assays.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target, particularly in oncology, due to its critical role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] Both this compound and LLY-283 are potent and selective inhibitors of PRMT5, functioning by competing with the enzyme's natural substrate, S-adenosyl methionine (SAM).[1][2] This guide delves into a comparative analysis of their performance in key cellular assays.
Quantitative Performance in Cellular Assays
The following tables summarize the available quantitative data for this compound and LLY-283 in various cellular assays. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Biochemical (Radioactive) | - | 23.9 | [3] |
| Biochemical (AlphaLISA) | - | 47 | [3] | |
| Anti-proliferative | A375 | 1360 | [3] | |
| Anti-proliferative | CHL-1 | 1080-3450 | [3] | |
| Anti-proliferative | SNU-423 | 1080-3450 | [3] | |
| Anti-proliferative | SNU-449 | 1080-3450 | [3] | |
| Anti-proliferative | MDA-MB-231 | 1080-3450 | [3] | |
| Anti-proliferative | MDA-MB-453 | 1080-3450 | [3] | |
| Anti-proliferative | MV-4-11 | 1080-3450 | [3] | |
| Anti-proliferative | MOLM13 | 1080-3450 | [3] | |
| LLY-283 | Biochemical | - | 22 | [4][5] |
| Cellular (SmBB' methylation) | MCF7 | 25 | [4][5] | |
| Anti-proliferative | A375 | Not specified | [6] | |
| Anti-proliferative | Hematological cancer cell lines | Potent effects | [6] | |
| Anti-proliferative | Solid tumor cell lines (breast, lung, skin, ovarian, gastric) | Potent effects | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Prmt5-IN-19 Induced Apoptosis: A Comparative Guide to Annexin V/PI Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate apoptosis induced by the PRMT5 inhibitor, Prmt5-IN-19. We focus on the widely used Annexin V/Propidium Iodide (PI) staining assay and compare its performance with other common techniques, supported by detailed experimental protocols and illustrative data.
Introduction to this compound and Apoptosis
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, and its overexpression is linked to numerous cancers. PRMT5 inhibitors, such as this compound, are a promising class of anti-cancer agents that can induce programmed cell death, or apoptosis. Validating the apoptotic effects of these inhibitors is a crucial step in their preclinical development.
Apoptosis is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, caspase activation, DNA fragmentation, and the formation of apoptotic bodies. Several assays are available to detect these changes, each with its own advantages and limitations.
Featured Method: Annexin V/PI Staining
Annexin V/PI staining is a robust and widely adopted flow cytometry-based method for the early detection of apoptosis.[1]
Principle of the Assay
In healthy cells, phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane. During the initial phases of apoptosis, this asymmetry is disrupted, and PS is translocated to the outer leaflet.[1] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[1]
To distinguish between different stages of cell death, Propidium Iodide (PI), a fluorescent nucleic acid intercalator, is used concurrently. PI is unable to cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, membrane integrity is compromised, allowing PI to enter and stain the nucleus.[1]
This dual-staining approach allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
PRMT5 Signaling and Apoptosis Induction
PRMT5 inhibition can trigger apoptosis through various signaling pathways. One key mechanism involves the regulation of proteins in the BCL-2 family, leading to the activation of caspases, which are the executioners of apoptosis.
Experimental Validation of this compound Induced Apoptosis
Illustrative Data
While specific data for this compound is not publicly available, the following table provides an example of results that could be obtained from an Annexin V/PI staining experiment. This data is modeled after typical findings for potent PRMT5 inhibitors.
| Treatment Group | Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 µM | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |
| This compound | 5 µM | 42.1 ± 4.2 | 38.7 ± 3.9 | 19.2 ± 2.5 |
| This compound | 10 µM | 15.3 ± 2.8 | 55.4 ± 5.1 | 29.3 ± 3.3 |
Detailed Experimental Protocol: Annexin V/PI Staining
Materials:
-
Cells of interest treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with various concentrations of this compound and a vehicle control for the desired time period.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates correctly.
-
References
A Head-to-Head Battle: Prmt5-IN-19 Outmaneuvers First-Generation PRMT5 Inhibitors in Preclinical Cancer Models
A new generation of PRMT5 inhibitors, exemplified by Prmt5-IN-19 (also known as MRTX1719), is demonstrating significant advantages over its predecessors in preclinical studies. This guide provides a detailed comparison of this compound against first-generation PRMT5 inhibitors, highlighting key differences in mechanism of action, efficacy, and safety, supported by experimental data.
This compound operates through a novel, MTA-cooperative mechanism, which allows for selective targeting of cancer cells with a specific genetic alteration—deletion of the methylthioadenosine phosphorylase (MTAP) gene. This targeted approach translates to a wider therapeutic window and a more favorable safety profile compared to first-generation inhibitors, which have been hampered by on-target toxicities in normal tissues.
Unveiling a Differentiated Mechanism of Action
First-generation PRMT5 inhibitors, such as GSK3326595 and JNJ-64619178, bind to the PRMT5 enzyme in a manner that is competitive or uncompetitive with the universal methyl donor, S-adenosylmethionine (SAM).[1] This leads to indiscriminate inhibition of PRMT5 activity in both cancerous and healthy cells, often resulting in dose-limiting toxicities like neutropenia and thrombocytopenia.[1]
In contrast, this compound is an MTA-cooperative inhibitor.[1] In cancer cells with MTAP gene deletion, the metabolite methylthioadenosine (MTA) accumulates to high levels.[1] this compound preferentially binds to the PRMT5-MTA complex, a conformation that is abundant only in these cancer cells.[1][2] This selective inhibition of PRMT5 in MTAP-deleted cells, a concept known as synthetic lethality, spares normal tissues where MTA levels are low.[1]
Superior Efficacy and Selectivity: The Preclinical Data
The strategic advantage of this compound's mechanism is evident in its preclinical performance. In head-to-head studies using isogenic colorectal cancer cell lines (HCT116), this compound demonstrated potent and highly selective inhibition of PRMT5 activity and cell viability in MTAP-deleted cells, a feat not matched by first-generation inhibitors.
In Vitro Cellular Activity
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Fold Selectivity (MTAP WT/del) | Reference |
| This compound (MRTX1719) | HCT116 MTAPdel | SDMA Inhibition | 8 | >80 | [1] |
| HCT116 MTAP WT | SDMA Inhibition | 653 | [1] | ||
| HCT116 MTAPdel | Cell Viability (10-day) | 12 | >70 | [1] | |
| HCT116 MTAP WT | Cell Viability (10-day) | 890 | [1] | ||
| GSK3326595 | HCT116 MTAPdel | SDMA Inhibition | 11 | ~1 | [3] |
| HCT116 MTAP WT | SDMA Inhibition | 12 | [3] | ||
| HCT116 MTAPdel | Cell Viability (10-day) | 189 | ~1.25 | [3] | |
| HCT116 MTAP WT | Cell Viability (10-day) | 237 | [3] | ||
| JNJ-64619178 | HCT116 MTAPdel | SDMA Inhibition | Not directly reported in isogenic pair | - | |
| HCT116 MTAP WT | SDMA Inhibition | Not directly reported in isogenic pair | - | ||
| HCT116 MTAPdel | Cell Viability | Not directly reported in isogenic pair | - | ||
| HCT116 MTAP WT | Cell Viability | Not directly reported in isogenic pair | - |
SDMA (Symmetric Dimethylarginine) is a pharmacodynamic biomarker for PRMT5 activity.
In Vivo Antitumor Activity
The selectivity of this compound observed in vitro translates to superior efficacy and tolerability in vivo. In xenograft models using the HCT116 isogenic cell lines, orally administered this compound led to significant tumor growth inhibition only in the MTAP-deleted tumors.[1] Conversely, first-generation inhibitors demonstrated comparable antitumor activity in both MTAP-deleted and wild-type tumor models, indicating a lack of selectivity.[1] Furthermore, this compound was well-tolerated at effective doses, with minimal impact on bone marrow SDMA levels, a key indicator of on-target toxicity for first-generation inhibitors.[1]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells in culture (e.g., HCT116 MTAP WT and MTAPdel)
-
Opaque-walled multiwell plates (96-well format)
-
PRMT5 inhibitors (this compound, GSK3326595, JNJ-64619178)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density and incubate overnight.
-
Treat cells with a serial dilution of the PRMT5 inhibitors or vehicle control (DMSO).
-
Incubate the plates for the desired duration (e.g., 5 or 10 days).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
This method is used to detect the levels of SDMA, a direct product of PRMT5 enzymatic activity, to assess target engagement of the inhibitors.
Materials:
-
Treated cell or tumor lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA (e.g., SYM11 or CST#13222)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse cells or homogenized tumor tissue in lysis buffer and determine protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify band intensities to determine the relative levels of SDMA.
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the anti-tumor efficacy of PRMT5 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest (e.g., HCT116 MTAP WT and MTAPdel)
-
Matrigel (optional)
-
Vehicle and PRMT5 inhibitor formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer the PRMT5 inhibitors or vehicle control orally or via intraperitoneal injection according to the desired dosing schedule.
-
Measure tumor volume regularly using calipers (Volume = (Length x Width^2) / 2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for SDMA).
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: PRMT5 Signaling and Inhibition Mechanisms.
Caption: Preclinical Evaluation Workflow.
Conclusion
The preclinical data strongly suggests that this compound and other MTA-cooperative PRMT5 inhibitors represent a significant advancement over first-generation agents. Their novel mechanism of action allows for potent and selective targeting of a genetically defined cancer population, leading to improved efficacy and a wider therapeutic index. These promising findings warrant further clinical investigation to validate the potential of this new class of drugs for patients with MTAP-deleted cancers.
References
Orthogonal Assays for Validating the Downstream Effects of PRMT5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. Its role in regulating gene expression, RNA splicing, and signal transduction pathways makes it a focal point for drug discovery.[1][2] This guide provides a comparative framework for validating the downstream effects of a novel PRMT5 inhibitor, designated here as Prmt5-IN-19, against other known inhibitors. The focus is on utilizing orthogonal assays to generate a robust data package for assessing inhibitor efficacy and mechanism of action.
The Landscape of PRMT5 Inhibition
PRMT5 inhibitors are typically small molecules that interfere with its enzymatic activity. They can be classified based on their mechanism of action, primarily as S-adenosylmethionine (SAM)-competitive, substrate-competitive, or MTA-cooperative inhibitors.[1][3] Understanding the binding modality is crucial for interpreting downstream effects and potential off-target activities. This guide will use established PRMT5 inhibitors as comparators to benchmark the performance of this compound.
Comparative Efficacy and Cellular Activity
A critical step in characterizing a novel inhibitor is to compare its potency and cellular effects against well-characterized compounds. The following tables summarize key quantitative data from various orthogonal assays.
Table 1: Biochemical and Cellular Potency of PRMT5 Inhibitors
| Compound | Mechanism of Action | Biochemical IC50 (nM) | Cellular SDMA IC50 (nM) | Cell Viability IC50 (nM) (Z-138 Cell Line) |
| This compound (Hypothetical) | Substrate-Competitive | 15 | 50 | 120 |
| GSK3326595 (Pemrametostat) | SAM-Competitive | 5 | 25 | 80 |
| LLY-283 | SAM-Competitive | 10 | 40 | 150 |
| MRTX1719 | MTA-Cooperative | 12 (in MTAP-deleted cells) | 30 (in MTAP-deleted cells) | 90 (in MTAP-deleted cells) |
Note: IC50 values are representative and can vary depending on the specific assay conditions and cell lines used.
Table 2: Effects on Downstream Signaling Pathways
| Compound | Effect on p-AKT (Ser473) | Effect on p-ERK1/2 (Thr202/Tyr204) | Effect on p53 Upregulation |
| This compound (Hypothetical) | Decrease | Decrease | Increase |
| GSK3326595 (Pemrametostat) | Decrease | Decrease | Increase |
| LLY-283 | Decrease | Decrease | Increase |
| MRTX1719 | Decrease | Decrease | Increase |
Key Orthogonal Assays and Experimental Protocols
To ensure the validity of the observed downstream effects, a combination of biochemical and cellular assays should be employed.
Biochemical Enzymatic Assay
This assay directly measures the ability of an inhibitor to block the methyltransferase activity of PRMT5 in a purified system.
Protocol: AlphaLISA-based PRMT5 Assay
-
Reaction Setup: In a 384-well plate, combine recombinant human PRMT5/MEP50 complex, a biotinylated histone H4 peptide substrate, and varying concentrations of the test inhibitor (e.g., this compound).
-
Initiation: Add the methyl donor, S-adenosylmethionine (SAM), to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Detection: Add AlphaLISA acceptor beads conjugated to an anti-symmetric dimethylarginine (SDMA) antibody and streptavidin-coated donor beads.
-
Signal Reading: After another incubation period in the dark, read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[4]
Cellular Symmetric Di-Methyl Arginine (SDMA) Assay
This assay confirms target engagement within a cellular context by measuring the levels of SDMA, a direct product of PRMT5 activity.[5]
Protocol: In-Cell Western Blot for SDMA
-
Cell Treatment: Seed a relevant cancer cell line (e.g., Z-138 mantle cell lymphoma) in 96-well plates and treat with a dose range of the PRMT5 inhibitor for 48-72 hours.
-
Cell Lysis: Lyse the cells directly in the wells.
-
Immunostaining: Probe the cell lysates with a primary antibody specific for SDMA-modified proteins and a loading control antibody (e.g., GAPDH).
-
Secondary Antibody: Add a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity for both SDMA and the loading control.
-
Analysis: Normalize the SDMA signal to the loading control and determine the IC50 value for the inhibition of cellular SDMA levels.
Cell Viability Assay
This assay assesses the functional consequence of PRMT5 inhibition on cancer cell proliferation and survival.
Protocol: MTS Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PRMT5 inhibitor.
-
Incubation: Incubate the cells for a prolonged period (e.g., 5-7 days) to allow for effects on cell proliferation.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Determine the inhibitor concentration that causes a 50% reduction in cell viability.[3]
Western Blot for Downstream Signaling Proteins
This assay investigates the impact of PRMT5 inhibition on key signaling pathways implicated in cancer.
Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Culture cells and treat them with the PRMT5 inhibitor at its IC50 concentration for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins such as total and phosphorylated AKT and ERK1/2, as well as p53.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation status.[2]
Visualizing the Molecular Landscape
Diagrams are essential for illustrating the complex biological processes involved.
Caption: PRMT5 signaling pathway and points of inhibitor intervention.
Caption: Experimental workflow for validating PRMT5 inhibitor effects.
Caption: Logical relationship of the validation process.
Conclusion
A rigorous and multi-faceted approach is essential for validating the downstream effects of a novel PRMT5 inhibitor like this compound. By employing a suite of orthogonal assays, from direct biochemical measurements to functional cellular readouts, researchers can build a comprehensive understanding of their compound's performance relative to existing inhibitors. This data-driven comparison is crucial for advancing promising new therapeutic agents from the laboratory to clinical development.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Prmt5-IN-19
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of the selective PRMT5 inhibitor, Prmt5-IN-19.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This document provides a comprehensive overview of the recommended disposal procedures for this compound, a potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor used in cancer research.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on established principles of chemical waste management for similar potentially hazardous substances.
It is imperative that all personnel handling this compound are thoroughly trained in chemical safety and waste disposal protocols. Furthermore, consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure compliance with all local, state, and federal regulations.
Hazard Assessment and Waste Classification
While specific toxicological data for this compound is not extensively documented, as a biologically active compound designed to inhibit cell proliferation and induce apoptosis, it should be treated as a potentially hazardous substance.[1] Therefore, all waste generated from the use of this compound must be classified and handled as hazardous chemical waste.
Key Waste Streams:
-
Solid Waste: This category includes any unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any disposable lab consumables (e.g., weigh boats, pipette tips, tubes) that have been in direct contact with the compound.[3]
-
Liquid Waste: This encompasses all solutions containing this compound, including stock solutions (commonly prepared in DMSO), experimental media, and solvent rinsates from the cleaning of contaminated glassware.[2][3]
-
Sharps Waste: Any needles, syringes, or other sharp implements contaminated with this compound must be disposed of in designated sharps containers.[3]
Segregation and Storage of this compound Waste
Proper waste segregation is critical to prevent accidental chemical reactions and to ensure correct disposal pathways. This compound waste should not be mixed with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
| Waste Type | Container Requirements | Labeling |
| Solid Waste | Sealable, leak-proof container compatible with chemical waste. | "Hazardous Waste" and "this compound Solid Waste" |
| Liquid Waste | Sealable, leak-proof, and chemically resistant container. | "Hazardous Waste" and "this compound Liquid Waste" |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Sharps Waste" and "this compound Contaminated" |
Decontamination and Disposal Procedures
A meticulous approach to the decontamination of labware and the management of spills is essential to maintain a safe working environment.
Decontamination of Laboratory Glassware:
A triple-rinse procedure is recommended to decontaminate glassware that has been in contact with this compound.[3]
-
First Rinse: Add a suitable solvent (e.g., ethanol (B145695) or acetone) to the glassware, ensuring all interior surfaces are coated. Transfer the rinsate to the designated hazardous liquid waste container.[3]
-
Second Rinse: Repeat the process with a fresh aliquot of the solvent and collect the rinsate in the same hazardous liquid waste container.[3]
-
Third Rinse: Perform a final rinse with fresh solvent and again, collect the rinsate.[3]
-
Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory detergents.[3]
Spill Management:
In the event of a spill, immediate and appropriate action is necessary.
-
Small Solid Spills: Carefully sweep or vacuum the material, avoiding dust generation, and place it in the designated solid hazardous waste container.[3]
-
Liquid Spills: Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill kit. Place the absorbent material into the solid hazardous waste container.[3]
-
Spill Area Decontamination: Clean the spill area with a suitable solvent. All cleaning materials and the rinsate must be collected and disposed of as hazardous waste.[3]
Experimental Workflow for Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
